Product packaging for Sniper(abl)-019(Cat. No.:)

Sniper(abl)-019

Cat. No.: B15073451
M. Wt: 1177.8 g/mol
InChI Key: SKXVPICURZPVJG-YKQCETGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SNIPER(ABL)-019 is a bifunctional proteolysis-targeting chimera that specifically targets the BCR-ABL fusion protein, an oncogenic driver of chronic myeloid leukemia (CML) . This compound operates on the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) platform, designed to hijack the cell's natural ubiquitin-proteasome system to degrade target proteins . The molecule is constructed by conjugating Dasatinib, a known ABL kinase inhibitor, to MV-1, a ligand for the Inhibitor of Apoptosis Proteins (IAPs) family of E3 ubiquitin ligases, via a chemical linker . Upon cellular entry, this compound brings the BCR-ABL protein into close proximity with an IAP E3 ligase. This event triggers the ubiquitination of BCR-ABL, marking it for recognition and destruction by the proteasome . This mechanism of action offers a promising strategy beyond traditional kinase inhibition by directly reducing the total cellular level of the oncoprotein . Research indicates that this compound induces a significant reduction of BCR-ABL protein levels, with a half-degradation concentration (DC₅₀) of 0.3 µM . It represents a valuable tool for researchers investigating targeted protein degradation as a therapeutic modality, studying mechanisms of drug resistance in CML, and exploring novel approaches to abolish the scaffolding functions of BCR-ABL that persist in leukemic stem cells . The compound has a molecular weight of 1177.85 g/mol and a CAS Number of T18686 . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H77ClN12O9S B15073451 Sniper(abl)-019

Properties

Molecular Formula

C60H77ClN12O9S

Molecular Weight

1177.8 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C60H77ClN12O9S/c1-39-16-14-23-45(61)52(39)68-57(77)47-37-64-60(83-47)67-48-36-49(66-41(3)65-48)71-27-29-72(30-28-71)50(74)38-82-35-34-81-33-32-80-31-25-63-58(78)54(51(42-17-8-5-9-18-42)43-19-10-6-11-20-43)70-56(76)46-24-15-26-73(46)59(79)53(44-21-12-7-13-22-44)69-55(75)40(2)62-4/h5-6,8-11,14,16-20,23,36-37,40,44,46,51,53-54,62H,7,12-13,15,21-22,24-35,38H2,1-4H3,(H,63,78)(H,68,77)(H,69,75)(H,70,76)(H,64,65,66,67)/t40-,46-,53-,54-/m0/s1

InChI Key

SKXVPICURZPVJG-YKQCETGNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sniper(abl)-019: Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sniper(abl)-019, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the oncogenic BCR-ABL protein. This compound represents a promising therapeutic strategy for cancers driven by aberrant BCR-ABL activity, such as Chronic Myeloid Leukemia (CML).

Introduction to this compound

This compound is a heterobifunctional small molecule that induces the degradation of the BCR-ABL fusion protein.[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete removal of the BCR-ABL protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The general class of molecules to which this compound belongs, SNIPERs, are designed to induce IAP-mediated ubiquitylation and subsequent proteasomal degradation of a target protein.[1][3]

Chemical Structure of this compound

This compound is a chimeric molecule comprising three key components: a warhead that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase (cIAP1), and a linker that connects these two moieties.[1][2]

  • Target-binding Ligand (Warhead): Dasatinib, a potent inhibitor of the ABL tyrosine kinase.[1][2]

  • E3 Ligase Ligand: MV-1, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity.[1][2]

  • Linker: A polyethylene glycol (PEG)-based linker connects Dasatinib and MV-1.[1] The precise chemical structure of the linker is crucial for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination.

The complete chemical name for this compound is: N-(2-chloro-6-methylphenyl)-2-{[6-(4-{2-[2-(2-{2-[(2S)-2-{[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]formamido}-3,3-diphenylpropanamido]ethoxy}ethoxy)ethoxy]acetyl}piperazin-1-yl)-2-methylpyrimidin-4-yl]amino}-1,3-thiazole-5-carboxamide.[4]

Molecular Formula: C60H77ClN12O9S[2][4]

Molecular Weight: 1177.85 g/mol [4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and related compounds.

CompoundTarget ProteinE3 Ligase LigandDC50 for Target DegradationCell LineReference
This compound BCR-ABLMV-10.3 µMNot Specified[1][2]
SNIPER(ABL)-039BCR-ABLLCL161 derivative10 nMK562[5]
SNIPER(ABL)-013BCR-ABLBestatin20 µMNot Specified[1]
SNIPER(ABL)-015BCR-ABLMV-15 µMNot Specified[1]
SNIPER(ABL)-024BCR-ABLLCL161 derivative5 µMNot Specified[1]
SNIPER(ABL)-033BCR-ABLLCL161 derivative0.3 µMNot Specified[5]
SNIPER(ABL)-044BCR-ABLBestatin10 µMNot Specified[1]
SNIPER(ABL)-049BCR-ABLBestatin100 µMNot Specified[1]
SNIPER(ABL)-058BCR-ABLLCL161 derivative10 µMNot Specified[1]

Experimental Protocols

While the exact, step-by-step synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of similar SNIPERs and Dasatinib conjugates.[6][7][8] The general approach involves the synthesis of the Dasatinib, MV-1, and linker moieties separately, followed by their sequential conjugation.

Plausible Synthesis of this compound

The synthesis can be conceptualized in three main stages:

  • Synthesis of a Linker-Functionalized Dasatinib Derivative: Dasatinib can be modified to incorporate a reactive handle, such as a carboxylic acid or an amine, at a position that does not interfere with its binding to ABL kinase. This is often achieved by modifying the hydroxyethylpiperazine moiety.[8][9]

  • Synthesis of a Linker-Functionalized MV-1 Derivative: Similarly, MV-1 would be functionalized with a complementary reactive group.

  • Conjugation of the Functionalized Moieties: The linker-functionalized Dasatinib and MV-1 are then coupled using standard peptide or ether linkage chemistries, often involving amide bond formation or click chemistry.[10] Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.[10][11][12][13][14]

Protocol for Evaluating BCR-ABL Degradation by Western Blot

This protocol describes how to assess the ability of this compound to induce the degradation of BCR-ABL in a cell-based assay.

  • Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in appropriate media and conditions.

  • Treatment: Seed the cells in multi-well plates and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BCR-ABL. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for BCR-ABL and the loading control. Normalize the BCR-ABL signal to the loading control signal for each sample. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.

In Vitro Ubiquitination Assay

This assay can be used to demonstrate the this compound-mediated ubiquitination of BCR-ABL.[15]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

    • Recombinant E1 ubiquitin-activating enzyme

    • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

    • Recombinant ubiquitin

    • Recombinant cIAP1 (as the E3 ligase)

    • Recombinant BCR-ABL (as the substrate)

    • This compound or vehicle control

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BCR-ABL antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated BCR-ABL should be observed in the presence of this compound.

Signaling Pathways and Mechanism of Action

This compound functions by forming a ternary complex between the BCR-ABL protein and the cIAP1 E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the BCR-ABL protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BCR-ABL protein.

Sniper_Mechanism cluster_0 Cellular Environment Sniper This compound Ternary_Complex Ternary Complex (BCR-ABL :: Sniper :: cIAP1) Sniper->Ternary_Complex Binds BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary_Complex Binds cIAP1 cIAP1 (E3 Ligase) cIAP1->Ternary_Complex Binds Ub_BCR_ABL Polyubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Catalyzes Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: Mechanism of Action of this compound.

BCR_ABL_Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Degradation Degradation BCR_ABL->Degradation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Inhibition of Apoptosis mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Expression Gene Expression (Anti-apoptotic, Proliferative) STAT5->Gene_Expression Sniper This compound Sniper->BCR_ABL Induces

Caption: Simplified BCR-ABL Signaling Pathways and the Point of Intervention for this compound.

Conclusion

This compound is a rationally designed molecule that leverages the cellular protein degradation machinery to eliminate the oncogenic driver protein BCR-ABL. Its mechanism of action offers a distinct advantage over traditional inhibitors by removing the entire protein, potentially overcoming resistance mechanisms associated with kinase domain mutations. Further research and development of this compound and similar molecules hold significant promise for advancing cancer therapy.

References

An In-Depth Technical Guide to the Mechanism of Action of Sniper(abl)-019 in CML Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance remains a significant clinical challenge. Sniper(abl)-019 represents a novel therapeutic strategy that induces the targeted degradation of the BCR-ABL protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound in CML cells, including its molecular composition, effects on cellular signaling, and methodologies for its evaluation.

Introduction to SNIPER Technology

Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. A SNIPER molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two ligands. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This compound: A Targeted BCR-ABL Degrader

This compound is a SNIPER molecule specifically designed to target the BCR-ABL oncoprotein for degradation. Its modular design comprises:

  • Target-binding ligand: Dasatinib, a potent second-generation TKI that binds to the ATP-binding site of the ABL kinase domain.

  • E3 Ligase-recruiting ligand: MV1, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity.

  • Linker: A chemical linker that optimally positions the BCR-ABL protein and cIAP1 for efficient ubiquitination.

Mechanism of Action of this compound

The mechanism of action of this compound involves a series of orchestrated molecular events leading to the selective degradation of BCR-ABL in CML cells.

Ternary Complex Formation

This compound simultaneously binds to the ABL kinase domain of BCR-ABL and the BIR3 domain of cIAP1, inducing the formation of a ternary BCR-ABL/Sniper(abl)-019/cIAP1 complex. The formation of this complex is crucial for the subsequent steps of the degradation process.

Ubiquitination of BCR-ABL

Within the ternary complex, the E3 ligase activity of cIAP1 is brought into close proximity to the BCR-ABL protein. This facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BCR-ABL. The formation of a polyubiquitin chain serves as a recognition signal for the proteasome.

Proteasomal Degradation

The polyubiquitinated BCR-ABL protein is recognized and targeted by the 26S proteasome. The proteasome unfolds and degrades the BCR-ABL protein into small peptides, effectively eliminating the oncoprotein from the cell. This compound is then released to target another BCR-ABL molecule, acting in a catalytic manner.

Downstream Signaling Inhibition

The degradation of BCR-ABL leads to the shutdown of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. Key signaling nodes affected include:

  • STAT5: A critical transcription factor for CML cell proliferation and survival.

  • CrkL: An adapter protein and a major substrate of BCR-ABL, involved in multiple signaling pathways.

  • RAS/MAPK Pathway: Regulates cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in CML cells.

Quantitative Data on SNIPER(ABL) Compounds

The following tables summarize the quantitative data on the efficacy of various SNIPER(ABL) compounds in CML cell lines. While specific dose-response and time-course data for this compound are limited in the public domain, the provided data for related compounds offer valuable comparative insights.

Table 1: BCR-ABL Degradation Efficiency of SNIPER(ABL) Compounds

CompoundABL InhibitorIAP LigandLinkerDC50 (µM) for BCR-ABL DegradationCell LineReference
This compound DasatinibMV1Not Specified0.3Not Specified[1]
SNIPER(ABL)-39 DasatinibLCL161 derivativePEG0.01K562[2]
SNIPER(ABL)-058 ImatinibLCL161 derivativeNot Specified10Not Specified[3]
SNIPER(ABL)-013 GNF5BestatinNot Specified20Not Specified[4]

Table 2: Growth Inhibition by SNIPER(ABL) Compounds in CML Cell Lines

CompoundCell LineIC50 (nM)Reference
SNIPER(ABL)-39K562~10[2]
SNIPER(ABL)-39KCL-22~10[2]
SNIPER(ABL)-39KU-812~10[2]
SIAIS178 (Dasatinib-based PROTAC)K56224[2]
UBX-362K562~2.562[5]
UBX-362Ba/F3 WT2.477[5]

Table 3: Activity of BCR-ABL Degraders in TKI-Resistant CML Models

DegraderCell Line/MutationActivityReference
UBX-362Ba/F3 E255KDC50 = 6.395 nM[5]
UBX-362Ba/F3 V299LDC50 = 7.679 nM[5]
UBX-362Ba/F3 F317LDC50 = 4.635 nM[5]
UBX-362Ba/F3 F359CDC50 = 5.688 nM[5]
SNIPER(ABL)-39SK-9 (T315I)Inactive[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • CML cell lines (e.g., K562, KCL-22)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound and control compounds (e.g., Dasatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 2-4 hours at room temperature in the dark with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of BCR-ABL Degradation

This technique is used to detect and quantify the levels of BCR-ABL and downstream signaling proteins.

Materials:

  • CML cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Abl, anti-p-CrkL, anti-p-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat CML cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Immunoprecipitation for BCR-ABL Ubiquitination

This protocol is designed to enrich for BCR-ABL and detect its ubiquitination status.

Materials:

  • CML cells treated with this compound and a proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (RIPA buffer with 1% SDS)

  • Dilution buffer (RIPA buffer without SDS)

  • Anti-c-Abl antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., Laemmli buffer)

  • Anti-ubiquitin antibody

Procedure:

  • Treat CML cells with this compound for a short duration (e.g., 1-4 hours) in the presence of MG132 for the last hour to allow accumulation of ubiquitinated proteins.

  • Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.

  • Dilute the lysate with 9 volumes of dilution buffer to reduce the SDS concentration to 0.1%.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-c-Abl antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours.

  • Wash the beads extensively with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

  • Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.

G cluster_0 BCR-ABL Signaling in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K CrkL CrkL BCR_ABL->CrkL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation Survival Cell Survival (Anti-apoptosis) STAT5->Survival AKT AKT PI3K->AKT AKT->Survival G cluster_1 Mechanism of Action of this compound Sniper_019 This compound (Dasatinib-linker-MV1) BCR_ABL BCR-ABL Sniper_019->BCR_ABL binds cIAP1 cIAP1 (E3 Ligase) Sniper_019->cIAP1 recruits Ternary_Complex Ternary Complex (BCR-ABL/Sniper/cIAP1) BCR_ABL->Ternary_Complex cIAP1->Ternary_Complex Ub_BCR_ABL Poly-ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BCR_ABL Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome targeted to Degradation Degradation Proteasome->Degradation Signaling_Inhibition Downstream Signaling Inhibition Degradation->Signaling_Inhibition Apoptosis Apoptosis Signaling_Inhibition->Apoptosis G cluster_2 Western Blot Workflow for BCR-ABL Degradation Cell_Culture CML Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Discovery and Synthesis of Sniper(abl)-019: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Sniper(abl)-019, a potent degrader of the oncogenic BCR-ABL fusion protein. This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER), a class of chimeric molecules designed to induce targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule that hijacks the cellular ubiquitin-proteasome system to selectively eliminate the BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML). It is composed of three key moieties:

  • A warhead: Dasatinib, a potent inhibitor of the ABL kinase domain of BCR-ABL.

  • An E3 ligase-recruiting ligand: MV-1, a ligand for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which possesses E3 ubiquitin ligase activity.

  • A chemical linker: A flexible chain that connects the warhead and the E3 ligase ligand, enabling the formation of a productive ternary complex between BCR-ABL and cIAP1.

The primary mechanism of action involves the this compound-mediated recruitment of cIAP1 to the BCR-ABL protein, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the 26S proteasome. This targeted degradation approach offers a potential advantage over traditional kinase inhibition by eliminating the entire protein, thereby preventing both its enzymatic and scaffolding functions.

Quantitative Data

The following table summarizes the degradation potency of this compound and related SNIPER(ABL) compounds against the BCR-ABL protein. The DC50 value represents the concentration of the compound required to induce 50% degradation of the target protein.

CompoundABL InhibitorIAP LigandLinkerDC50 (μM) for BCR-ABL Degradation
This compound Dasatinib MV-1 - 0.3 [1][2]
Sniper(abl)-013GNF5Bestatin-20[1]
Sniper(abl)-015GNF5MV-1-5[1]
Sniper(abl)-024GNF5LCL161 derivative-5[1]
Sniper(abl)-044HG-7-85-01Bestatin-10[1]
Sniper(abl)-049ImatinibBestatin-100[1]
Sniper(abl)-058ImatinibLCL161 derivative-10[1]

Synthesis of this compound

The synthesis of this compound involves the conjugation of the ABL inhibitor Dasatinib to the cIAP1 ligand MV-1 via a suitable linker. While the exact, step-by-step synthesis protocol for this compound is proprietary and not publicly detailed, the general approach for creating such SNIPER molecules has been described in the scientific literature. The synthesis would conceptually involve the following key steps:

  • Functionalization of Dasatinib and MV-1: Introduction of reactive functional groups on both the Dasatinib and MV-1 molecules that are suitable for covalent linkage. This might involve the synthesis of derivatives of these molecules with, for example, a terminal amine, carboxylic acid, or alkyne group.

  • Linker Synthesis: Preparation of a bifunctional linker with complementary reactive ends to connect the functionalized Dasatinib and MV-1. The length and composition of the linker are critical for optimal ternary complex formation and degradation activity.

  • Conjugation: Covalent coupling of the functionalized Dasatinib and MV-1 with the bifunctional linker. This is typically achieved through standard amide bond formation, click chemistry, or other efficient and selective chemical reactions.

  • Purification and Characterization: Purification of the final this compound conjugate using techniques such as high-performance liquid chromatography (HPLC) and characterization of its identity and purity using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Cell Culture
  • Cell Line: K562, a human chronic myelogenous leukemia cell line that is positive for the BCR-ABL fusion protein.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

BCR-ABL Degradation Assay (Western Blot)
  • Cell Seeding and Treatment: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates. Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3 μM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine the DC50 value.

Cell Proliferation Assay
  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling Pathway of this compound Action

Sniper_abl_019_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling Sniper_abl_019 This compound BCR_ABL BCR-ABL Protein Sniper_abl_019->BCR_ABL cIAP1 cIAP1 (E3 Ligase) Sniper_abl_019->cIAP1 Ternary_Complex Ternary Complex (BCR-ABL :: this compound :: cIAP1) Sniper_abl_019->Ternary_Complex BCR_ABL->Ternary_Complex Dasatinib moiety binding cIAP1->Ternary_Complex MV-1 moiety binding Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BCR_ABL Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Inhibition Inhibition Degradation->Inhibition Leads to BCR_ABL_active Active BCR-ABL Kinase pSTAT5 pSTAT5 BCR_ABL_active->pSTAT5 Phosphorylation pCrkL pCrkL BCR_ABL_active->pCrkL Phosphorylation STAT5 STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation CrkL CrkL CrkL->pCrkL pCrkL->Proliferation Inhibition->BCR_ABL_active Blocks signaling

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Cell_Culture K562 Cell Culture Characterization->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Degradation_Assay BCR-ABL Degradation (Western Blot) Treatment->Degradation_Assay Proliferation_Assay Cell Proliferation (MTT Assay) Treatment->Proliferation_Assay DC50 Determine DC50 Degradation_Assay->DC50 IC50 Determine IC50 Proliferation_Assay->IC50

Caption: Experimental workflow for this compound.

References

The Role of Sniper(abl)-019 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD utilizes the cell's own protein disposal machinery to eliminate target proteins entirely. Within this field, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a promising class of chimeric molecules. This guide provides an in-depth technical overview of Sniper(abl)-019, a SNIPER designed to induce the degradation of the oncogenic fusion protein BCR-ABL.

BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance remain. This compound offers an alternative therapeutic strategy by directly targeting the BCR-ABL protein for removal.

This compound is a heterobifunctional molecule composed of three key components:

  • A ligand for the target protein: In this case, Dasatinib, a potent inhibitor of the ABL kinase domain of BCR-ABL.

  • A ligand for an E3 ubiquitin ligase: this compound incorporates MV-1, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases.[2]

  • A linker: A chemical linker that connects the target and E3 ligase ligands.

This guide will delve into the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the key pathways and workflows involved.

Mechanism of Action

The fundamental principle behind this compound's activity is the hijacking of the ubiquitin-proteasome system (UPS). The UPS is a natural cellular process for the degradation of unwanted or damaged proteins. This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, marking it for destruction by the proteasome.

This compound orchestrates this process against BCR-ABL through the following steps:

  • Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to both the BCR-ABL protein (via its Dasatinib moiety) and an IAP E3 ligase (via its MV-1 moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. SNIPERs have been shown to recruit IAP family members such as cIAP1 and XIAP.[3]

  • Ubiquitination of BCR-ABL: Once the ternary complex is formed, the recruited IAP E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and degrades the BCR-ABL protein into small peptides, effectively eliminating it from the cell.

  • Inhibition of Downstream Signaling: BCR-ABL drives CML cell proliferation and survival through the activation of several downstream signaling pathways, including the STAT5 and CrkL pathways.[4] By degrading BCR-ABL, this compound effectively shuts down these pro-survival signals.

It is noteworthy that SNIPERs can also induce the degradation of the IAPs they recruit, such as cIAP1 and XIAP, through a process of auto-ubiquitination.[3] This dual degradation of both the target oncoprotein and pro-survival IAPs may offer a synergistic therapeutic benefit.

Quantitative Data

The efficacy of protein degraders is often quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. This compound has been shown to induce the reduction of BCR-ABL protein with a DC50 of 0.3 μM.[2]

For comparison, the following table summarizes the DC50 values for various SNIPER(ABL) compounds that have been developed, highlighting the impact of different ABL inhibitors, IAP ligands, and linkers on degradation potency.

SNIPER CompoundABL InhibitorIAP LigandDC50 (μM) for BCR-ABL DegradationReference(s)
This compound DasatinibMV-10.3[2]
SNIPER(ABL)-013GNF5Bestatin20[5]
SNIPER(ABL)-058ImatinibLCL161 derivative10[6]
SNIPER(ABL)-039DasatinibLCL161 derivative0.01[3]
SNIPER(ABL)-044HG-7-85-01Bestatin10[3]
SNIPER(ABL)-062ABL001 derivative (allosteric)LCL161 derivative~0.1-0.3[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for BCR-ABL Degradation

This protocol is used to quantify the reduction of BCR-ABL protein levels in cells treated with this compound.

Materials:

  • K562 cells (or other BCR-ABL positive cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed K562 cells at an appropriate density in culture plates. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3 μM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation relative to the vehicle control.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity and proliferation of CML cells.

Materials:

  • K562 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex between BCR-ABL, this compound, and the IAP E3 ligase. A two-step immunoprecipitation approach can be employed for more rigorous validation.[8][9]

Materials:

  • K562 cells

  • This compound

  • Non-denaturing lysis buffer with protease inhibitors

  • Antibodies for immunoprecipitation (e.g., anti-BCR or anti-c-Abl) and for western blotting (anti-cIAP1, anti-XIAP)

  • Protein A/G magnetic beads

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat K562 cells with this compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against BCR-ABL.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads.

    • Analyze the eluates by western blotting using antibodies against cIAP1 and XIAP to detect their presence in the BCR-ABL immunoprecipitate. An increase in the amount of cIAP1/XIAP in the this compound treated sample compared to the control indicates the formation of the ternary complex.

Visualizations

Signaling Pathways and Experimental Workflows

Sniper_Mechanism_of_Action cluster_sniper This compound cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway cluster_signaling Downstream Signaling Sniper This compound Dasatinib Dasatinib (BCR-ABL Ligand) Sniper->Dasatinib contains MV1 MV-1 (IAP Ligand) Sniper->MV1 contains Ternary_Complex BCR-ABL :: this compound :: IAP Sniper->Ternary_Complex Linker Linker BCR_ABL BCR-ABL (Target Protein) Dasatinib->BCR_ABL binds IAP IAP E3 Ligase (e.g., cIAP1, XIAP) MV1->IAP binds BCR_ABL->Ternary_Complex STAT5 STAT5 BCR_ABL->STAT5 activates CrkL CrkL BCR_ABL->CrkL activates IAP->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to Ub Ubiquitin E2 E2 Enzyme Ub->E2 Ub_BCR_ABL Poly-ubiquitinated BCR-ABL E2->Ub_BCR_ABL Ternary_Complex->Ub_BCR_ABL promotes ubiquitination Ub_BCR_ABL->Proteasome targeted for degradation Proliferation Cell Proliferation & Survival Degraded_Peptides->Proliferation inhibits STAT5->Proliferation CrkL->Proliferation

Caption: Mechanism of Action of this compound.

Western_Blot_Workflow start Start: K562 Cell Culture treatment Treat with This compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-BCR-ABL) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Degradation detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

CoIP_Workflow start Start: Treat K562 cells with This compound or Vehicle lysis Lyse cells in non-denaturing buffer start->lysis ip Immunoprecipitate with anti-BCR-ABL Ab lysis->ip beads Capture with Protein A/G beads ip->beads wash Wash beads to remove non-specific proteins beads->wash elute Elute bound proteins wash->elute wb Western Blot analysis of eluate elute->wb detect Probe with antibodies for IAPs (cIAP1, XIAP) wb->detect end End: Confirm ternary complex detect->end

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion

This compound represents a promising targeted protein degrader for the elimination of the oncoprotein BCR-ABL. By co-opting the cellular ubiquitin-proteasome system, it offers a distinct and potentially more effective mechanism of action compared to traditional kinase inhibitors. The ability to induce the degradation of both BCR-ABL and IAP proteins highlights the potential for a potent anti-leukemic effect. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation and CML therapeutics. Further investigation into the in vivo efficacy, safety profile, and potential resistance mechanisms of this compound will be crucial for its clinical translation.

References

The Core Mechanism of Sniper(abl)-019-Mediated IAP Recruitment and Target Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sniper(abl)-019 is a novel heterobifunctional molecule designed as a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER) to induce the targeted degradation of the oncogenic BCR-ABL fusion protein.[1] This technical guide provides a comprehensive overview of the mechanism by which this compound recruits Inhibitor of Apoptosis (IAP) proteins to achieve its therapeutic effect, supported by available quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a chimeric molecule that conjugates the potent ABL tyrosine kinase inhibitor, Dasatinib, with MV-1, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1).[1] This design allows this compound to act as a molecular bridge, bringing the target protein (BCR-ABL) into close proximity with the E3 ubiquitin ligase machinery of the IAP family.[1] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a powerful alternative to traditional kinase inhibition.[2] Furthermore, SNIPER molecules are known to induce the degradation of IAP proteins themselves, which can enhance their anti-cancer efficacy.[3]

Quantitative Data on SNIPER Activity

CompoundTarget ProteinDC50IAP LigandReference
This compound BCR-ABL0.3 µMMV-1[1]
CompoundTargetIC50Reference
SNIPER(ABL)-039 ABL0.54 nM[4][5]
cIAP110 nM[4][5]
cIAP212 nM[4][5]
XIAP50 nM[4][5]

Mechanism of IAP Recruitment and Protein Degradation

The primary mechanism of action for this compound involves the formation of a ternary complex comprising this compound, the BCR-ABL protein, and an IAP E3 ubiquitin ligase.[2]

Signaling Pathway of this compound Action

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation cluster_2 IAP Autodegradation This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Dasatinib moiety IAP E3 Ligase (cIAP1/XIAP) IAP E3 Ligase (cIAP1/XIAP) This compound->IAP E3 Ligase (cIAP1/XIAP) MV-1 moiety IAP Autoubiquitination IAP Autoubiquitination This compound->IAP Autoubiquitination cIAP1 binding Proteasomal Degradation Proteasomal Degradation BCR-ABL->Proteasomal Degradation Ubiquitination Ubiquitination IAP E3 Ligase (cIAP1/XIAP)->Ubiquitination E3 Ligase Activity Ubiquitination->BCR-ABL Polyubiquitin Chain Degraded BCR-ABL Degraded BCR-ABL Proteasomal Degradation->Degraded BCR-ABL IAP Degradation IAP Degradation IAP Autoubiquitination->IAP Degradation

Caption: Mechanism of this compound action.

The Dasatinib component of this compound binds to the kinase domain of BCR-ABL, while the MV-1 moiety recruits cIAP1.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BCR-ABL, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]

Interestingly, the degradation of different IAP proteins by SNIPERs can occur through distinct mechanisms. The binding of the IAP antagonist portion of the SNIPER molecule to cIAP1 is often sufficient to induce its autoubiquitination and degradation.[6] In contrast, the degradation of XIAP typically requires the formation of the complete ternary complex, including the target protein.[6]

Experimental Protocols

The following sections outline detailed methodologies for key experiments to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to confirm the formation of the this compound-mediated ternary complex of BCR-ABL and an IAP protein. A two-step immunoprecipitation approach can provide more definitive evidence of a ternary complex.[7]

Experimental Workflow for Co-Immunoprecipitation

Cell_Culture 1. Culture K562 cells Treatment 2. Treat with this compound Cell_Culture->Treatment Lysis 3. Lyse cells in non-denaturing buffer Treatment->Lysis IP1 4. Immunoprecipitate with anti-BCR-ABL antibody Lysis->IP1 Elution1 5. Elute immune complexes IP1->Elution1 IP2 6. Immunoprecipitate eluate with anti-cIAP1 antibody Elution1->IP2 Wash 7. Wash beads IP2->Wash Elution2 8. Elute final complexes Wash->Elution2 Analysis 9. Analyze by Western Blot for BCR-ABL, cIAP1, and XIAP Elution2->Analysis

Caption: Two-step co-immunoprecipitation workflow.

Methodology:

  • Cell Culture and Treatment: Culture K562 cells (a human chronic myelogenous leukemia cell line positive for BCR-ABL) to a density of 1-2 x 10^6 cells/mL. Treat the cells with the desired concentration of this compound (e.g., 0.1, 0.3, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

  • First Immunoprecipitation: Incubate the cell lysate with an antibody specific for BCR-ABL overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the immune complexes.

  • First Elution: Wash the beads several times with lysis buffer. Elute the captured proteins using a gentle elution buffer (e.g., low pH glycine buffer or a buffer containing a competing peptide).

  • Second Immunoprecipitation: Incubate the eluate from the first IP with an antibody against cIAP1 or XIAP overnight at 4°C. Capture the new immune complexes with fresh protein A/G beads.

  • Final Washes and Elution: Wash the beads thoroughly and elute the final protein complexes by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCR-ABL, cIAP1, and XIAP to confirm the presence of all three components in the complex.

Western Blotting to Quantify Protein Degradation

This protocol is used to measure the reduction in BCR-ABL, cIAP1, and XIAP protein levels following treatment with this compound.

Experimental Workflow for Western Blotting

Cell_Culture 1. Culture K562 cells Treatment 2. Treat with varying concentrations of this compound Cell_Culture->Treatment Lysis 3. Lyse cells in RIPA buffer Treatment->Lysis Quantification 4. Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-BCR-ABL, anti-cIAP1, anti-XIAP, anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 10. Detect with chemiluminescence Secondary_Ab->Detection Analysis 11. Quantify band intensity Detection->Analysis

Caption: Western blotting workflow for degradation analysis.

Methodology:

  • Cell Culture and Treatment: Seed K562 cells and treat with a dose-response range of this compound (e.g., 0, 0.01, 0.1, 0.3, 1, 3 µM) for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Conclusion

This compound represents a promising therapeutic strategy for BCR-ABL-positive leukemias by hijacking the IAP E3 ligase machinery to induce the degradation of the oncoprotein. Its mechanism of action, centered on the formation of a ternary complex, leads to the ubiquitination and proteasomal degradation of both BCR-ABL and IAP proteins. The provided experimental protocols offer a framework for researchers to further investigate the intricate molecular interactions and cellular consequences of this compound and to develop next-generation protein degraders with enhanced potency and selectivity.

References

An In-Depth Technical Guide to Sniper(abl)-019: A Novel BCR-ABL Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sniper(abl)-019, a novel therapeutic agent designed for the targeted degradation of the BCR-ABL oncoprotein. The document details the core components of this compound—the tyrosine kinase inhibitor Dasatinib and the E3 ligase ligand MV-1—and elucidates the scientific principles underpinning its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology.

Introduction to this compound

This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] It is composed of the potent ABL inhibitor Dasatinib, which provides targeting specificity for the BCR-ABL fusion protein, and the IAP ligand MV-1, which recruits the cellular E3 ubiquitin ligase machinery. These two components are connected by a chemical linker, creating a chimeric molecule that brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[2][3]

The primary advantage of this targeted degradation approach over traditional inhibition is the potential to eliminate the entire target protein, thereby overcoming resistance mechanisms that can arise from mutations in the drug-binding site or from the scaffolding functions of the protein. This compound has demonstrated effective degradation of the BCR-ABL protein with a DC50 of 0.3 μM.[2][3]

Core Components

Dasatinib: The BCR-ABL Targeting Moiety

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] It functions as a multi-targeted inhibitor, with high affinity for the BCR-ABL kinase as well as the SRC family of kinases (SFKs), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[5]

A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its enhanced potency and its efficacy against many imatinib-resistant BCR-ABL mutations.[5] By inhibiting the kinase activity of BCR-ABL, Dasatinib blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells, ultimately leading to apoptosis.[6]

MV-1: The E3 Ligase Recruiting Moiety

MV-1 is a ligand for the Inhibitor of Apoptosis (IAP) family of proteins, which function as E3 ubiquitin ligases.[7][8] Specifically, MV-1 binds to the baculovirus IAP repeat (BIR) domains of IAPs, such as cIAP1 and XIAP.[9] This interaction induces a conformational change in the IAP protein, activating its E3 ligase activity and leading to the ubiquitination of nearby proteins.[9] In the context of this compound, the MV-1 moiety serves to recruit an IAP to the Dasatinib-bound BCR-ABL protein, thereby marking it for degradation.[1] The chemical structure of the MV-1 based IAP ligand, MV-1-NH-Me, has been identified.[10]

Quantitative Data

The following tables summarize key quantitative data for Dasatinib and this compound.

Table 1: Dasatinib Kinase Inhibition Profile

KinaseIC50 (nM)Reference
ABL0.5 - 9[1][5]
SRC0.5[5]
c-KIT< 30[5]
PDGFRβ< 30[5]
EPHA2< 30[5]

Table 2: Dasatinib Cellular Activity

Cell LineAssayIC50Reference
K562 (CML)Apoptosis1 nM[11]
TF-1 BCR/ABLApoptosis0.75 nM[11]
Neuroblastoma Cell Lines (7/10)Cell Viability (MTT)Sub-micromolar[12]
MDA-MB-231 (Breast Cancer)Cell Viability6.1 ± 2.2 µM[13]
DU145 (Prostate Cancer)Cell Viability> 1 µM (in 3D culture)[14]
U87 (Glioblastoma)Cell Viability~1 µM (in 3D culture)[14]

Table 3: this compound Degradation Activity

Target ProteinDC50 (µM)Reference
BCR-ABL0.3[2][3][9]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of Dasatinib and this compound.

Cell Viability Assays

a) MTS Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compound (e.g., Dasatinib or this compound) for a specified duration (e.g., 48 or 72 hours).[15]

  • Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well according to the manufacturer's instructions.[15]

  • Incubate the plate for a period of time to allow for the conversion of MTS to formazan by viable cells.

  • Measure the absorbance at 490 nm using a plate reader.[15]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

b) Crystal Violet Assay

  • Seed cells in a 24-well plate and allow for overnight adherence.[8]

  • Treat cells with the desired concentrations of the compound for the chosen time period (e.g., 96 hours).[8]

  • Wash the cells with PBS, fix with ethanol, and stain with a 0.1% crystal violet solution.[8]

  • Solubilize the stain with 1% SDS and measure the absorbance at 570 nm.[8]

Western Blot for BCR-ABL Degradation
  • Culture CML cell lines (e.g., K562) to the desired confluency.

  • Treat the cells with various concentrations of this compound or control compounds for different time points.

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for BCR-ABL (or c-ABL).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the BCR-ABL band intensity to a loading control (e.g., GAPDH or β-actin).

In Vitro Bcr-Abl Kinase Assay
  • Immobilize a GST-tagged substrate of Bcr-Abl (e.g., CrkL) on glutathione-agarose beads.[16]

  • Prepare whole-cell extracts from Bcr-Abl-positive cells (e.g., K562).[16]

  • Incubate the substrate-bound beads with the cell extract in a kinase buffer containing ATP.[16]

  • To test for inhibition, pre-incubate the cell extract with the inhibitor (e.g., Dasatinib) before adding it to the beads.

  • After the kinase reaction, wash the beads and elute the proteins.

  • Analyze the phosphorylation of the substrate by western blotting using an anti-phosphotyrosine antibody.[16]

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase activates a complex network of downstream signaling pathways that drive the malignant phenotype of CML cells. The primary pathways include:

  • RAS/MAPK Pathway: Promotes cell proliferation.

  • PI3K/AKT/mTOR Pathway: Enhances cell survival and proliferation by inhibiting apoptosis and promoting protein synthesis.[10]

  • JAK/STAT Pathway: Contributes to cell survival and proliferation.

Dasatinib effectively inhibits these downstream signaling pathways by blocking the kinase activity of BCR-ABL at the apex of the signaling cascade.[6]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: BCR-ABL Signaling Cascade and the Point of Inhibition by Dasatinib.

This compound Mechanism of Action: An Experimental Workflow

The development and validation of this compound follows a logical experimental workflow designed to confirm its intended mechanism of action.

SNIPER_Workflow Synthesis 1. Synthesis of This compound Binding_Assay 2. In Vitro Binding Assay Synthesis->Binding_Assay Confirm binding to BCR-ABL and IAPs Degradation_Assay 3. In-Cell Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Demonstrate BCR-ABL degradation Viability_Assay 4. Cell Viability Assay (MTS/Crystal Violet) Degradation_Assay->Viability_Assay Correlate degradation with cell death In_Vivo 5. In Vivo Efficacy Studies (Xenograft Models) Viability_Assay->In_Vivo Evaluate anti-tumor activity in vivo

Caption: Experimental Workflow for the Validation of this compound.

IAP-Mediated Ubiquitination and Proteasomal Degradation

This compound hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates this process.

UPS_Pathway Sniper This compound BCR_ABL BCR-ABL Sniper->BCR_ABL Dasatinib moiety IAP IAP (E3 Ligase) Sniper->IAP MV-1 moiety Ternary_Complex Ternary Complex (BCR-ABL :: Sniper :: IAP) Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound-mediated BCR-ABL Degradation.

Conclusion

This compound represents a promising therapeutic strategy that leverages the principles of targeted protein degradation to eliminate the BCR-ABL oncoprotein. By combining the high-affinity BCR-ABL inhibitor Dasatinib with the IAP E3 ligase recruiter MV-1, this compound offers a novel approach to overcome the limitations of traditional kinase inhibitors. The data and protocols presented in this guide provide a foundational understanding of this innovative molecule and may serve as a valuable resource for the continued research and development of targeted protein degraders in oncology.

References

The Crucial Role of the Linker in the Efficacy of Sniper(abl)-019: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the function of the chemical linker in the efficacy of Sniper(abl)-019, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). SNIPERs represent a novel therapeutic modality designed for targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). Unlike traditional inhibitors that block the protein's function, this compound facilitates its complete removal from the cell. It is composed of three key components:

  • A ligand for the target protein: Dasatinib, a potent inhibitor of the ABL kinase.

  • A ligand for an E3 ubiquitin ligase: MV-1, which binds to the inhibitor of apoptosis protein (IAP) family of E3 ligases.

  • A chemical linker: This crucial component connects the Dasatinib and MV-1 moieties.

The linker's role extends beyond being a simple spacer; it is a critical determinant of the molecule's overall efficacy.

Mechanism of Action: The Linker-Mediated Ternary Complex

The primary function of the linker in this compound is to facilitate the formation of a stable ternary complex between the BCR-ABL protein and an IAP E3 ligase. This proximity, orchestrated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Mechanism of Action of this compound cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex BCR-ABL BCR-ABL BCR-ABL->Ternary Complex IAP E3 Ligase IAP E3 Ligase IAP E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Polyubiquitinated BCR-ABL Polyubiquitinated BCR-ABL Ubiquitination->Polyubiquitinated BCR-ABL Proteasome Proteasome Polyubiquitinated BCR-ABL->Proteasome Targeted by Degradation Degradation Proteasome->Degradation

Mechanism of this compound

The linker's chemical composition, length, and flexibility are critical for optimizing the geometry of this ternary complex, which directly impacts the efficiency of ubiquitination and subsequent degradation.

Quantitative Data on SNIPER(ABL) Efficacy

The efficacy of SNIPER molecules is highly dependent on the choice of ABL inhibitor, IAP ligand, and the connecting linker. The following table summarizes the degradation concentration 50 (DC50) values for various SNIPER(ABL) compounds, highlighting the impact of these components on their ability to degrade the BCR-ABL protein.

CompoundABL InhibitorIAP LigandLinker Type (if specified)DC50 (µM)
This compound Dasatinib MV-1 Not Specified 0.3 [1][2]
SNIPER(ABL)-013GNF5BestatinNot Specified20[1]
SNIPER(ABL)-015GNF5MV-1Not Specified5[1]
SNIPER(ABL)-020DasatinibBestatinNot Specified>10
SNIPER(ABL)-024GNF5LCL161 derivativeNot Specified5[1]
SNIPER(ABL)-033HG-7-85-01LCL161 derivativeNot Specified0.3
SNIPER(ABL)-039DasatinibLCL161 derivativePEG0.01
SNIPER(ABL)-044HG-7-85-01BestatinNot Specified10[1]
SNIPER(ABL)-049ImatinibBestatinNot Specified100[1]
SNIPER(ABL)-058ImatinibLCL161 derivativeNot Specified10[1]

Data compiled from publicly available sources.

Experimental Protocols

General Synthesis of SNIPER(ABL) Molecules

The synthesis of SNIPER(ABL) compounds involves the conjugation of an ABL inhibitor to an IAP ligand via a suitable linker. While the exact protocol for this compound is proprietary, a general workflow can be described based on related compounds.

General Synthesis Workflow for SNIPER(ABL) ABL_inhibitor ABL Inhibitor with reactive handle Step1 Step 1: Linker-Inhibitor Conjugation ABL_inhibitor->Step1 Linker Bifunctional Linker Linker->Step1 IAP_ligand IAP Ligand with reactive handle Step2 Step 2: Conjugation to IAP Ligand IAP_ligand->Step2 Intermediate Inhibitor-Linker Intermediate Step1->Intermediate Intermediate->Step2 SNIPER SNIPER(ABL) Molecule Step2->SNIPER Purification Purification (e.g., HPLC) SNIPER->Purification

SNIPER(ABL) Synthesis Workflow

Methodology:

  • Functionalization: The ABL inhibitor and IAP ligand are individually functionalized with reactive chemical handles.

  • Linker Attachment: The bifunctional linker is reacted with the functionalized ABL inhibitor.

  • Final Conjugation: The resulting inhibitor-linker intermediate is then conjugated to the functionalized IAP ligand.

  • Purification: The final SNIPER(ABL) product is purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Protein Degradation Assay

Objective: To quantify the degradation of BCR-ABL protein in a cellular context.

Protocol:

  • Cell Culture: K562 cells, a human CML cell line expressing BCR-ABL, are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the SNIPER(ABL) compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL.

    • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of BCR-ABL is normalized to the loading control.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the SNIPER(ABL) compound on cancer cells.

Protocol:

  • Cell Seeding: K562 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with a serial dilution of the SNIPER(ABL) compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • Measurement: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The linker component of this compound is a critical determinant of its efficacy. Its role is not merely to connect the targeting and E3 ligase-binding moieties, but to optimally position them to facilitate the formation of a productive ternary complex. The length, rigidity, and chemical nature of the linker directly influence the stability and geometry of this complex, thereby impacting the efficiency of BCR-ABL ubiquitination and subsequent degradation. Further optimization of linker technology holds significant promise for the development of next-generation protein degraders with enhanced potency and selectivity.

References

SNIPER(ABL)-019: A Technical Whitepaper on a Novel BCR-ABL Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of SNIPER(ABL)-019, a novel chimeric molecule designed for the targeted degradation of the BCR-ABL oncoprotein, the primary driver of Chronic Myeloid Leukemia (CML).

Introduction: The Challenge of BCR-ABL in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[2] This aberrant kinase activity drives multiple downstream signaling pathways, including JAK/STAT, PI3K/AKT, and RAS/MAPK, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3][4][5]

While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have revolutionized CML treatment, challenges such as acquired resistance, often due to point mutations in the ABL kinase domain, persist.[6] Targeted protein degradation offers an alternative therapeutic strategy that eliminates the entire target protein, potentially overcoming resistance mechanisms associated with traditional occupancy-based inhibitors.

The SNIPER Platform for Targeted Protein Degradation

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are heterobifunctional molecules designed to induce the degradation of a target protein via the ubiquitin-proteasome system.[7][8] SNIPERs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (specifically, Inhibitor of Apoptosis Proteins, or IAPs), and a chemical linker that connects the two.[6][7]

By simultaneously binding the target protein and an IAP E3 ligase (such as cIAP1 or XIAP), the SNIPER molecule facilitates the formation of a ternary complex.[8] This proximity induces the E3 ligase to poly-ubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome.[8] Notably, this process can also lead to the simultaneous degradation of the IAP E3 ligase itself through auto-ubiquitination.[8]

This compound: A Potent BCR-ABL Degrader

This compound is a novel protein degrader constructed by conjugating the potent ABL kinase inhibitor Dasatinib to MV-1 , a ligand for the cIAP1 E3 ligase.[7][9] This design specifically directs the cellular degradation machinery to the BCR-ABL oncoprotein.

The mechanism of this compound involves hijacking the cellular IAP E3 ligase to induce targeted degradation of BCR-ABL. The Dasatinib moiety binds to the ATP-binding site of the ABL kinase domain within the BCR-ABL fusion protein, while the MV-1 moiety recruits cIAP1. This action forms a transient ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL, thereby inhibiting its downstream oncogenic signaling.

SNIPER_Mechanism cluster_0 This compound Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System BCR_ABL BCR-ABL Oncoprotein Ternary BCR-ABL :: SNIPER :: cIAP1 Ternary Complex BCR_ABL->Ternary Dasatinib moiety binding SNIPER This compound (Dasatinib-Linker-MV1) IAP cIAP1 E3 Ligase IAP->Ternary MV-1 moiety binding Ub Ubiquitin (Ub) Ternary->Ub Poly-ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded BCR-ABL Proteasome->Degraded Degradation

Figure 1. Mechanism of this compound-mediated protein degradation.

The efficacy of protein degraders is often quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. This compound demonstrates potent degradation of the BCR-ABL protein with a DC50 of 0.3 µM.[7][9] The table below compares the potency of this compound with other published SNIPER(ABL) constructs, highlighting the critical role of the specific ABL inhibitor, IAP ligand, and linker in determining degradation efficiency.

Compound NameABL LigandIAP LigandLinker TypeDC50 (BCR-ABL)Reference(s)
This compound Dasatinib MV-1 PEG 0.3 µM [7][9]
SNIPER(ABL)-039DasatinibLCL161 derivativePEG10 nM[10][11]
SNIPER(ABL)-033HG-7-85-01LCL161 derivativePEG0.3 µM[11]
SNIPER(ABL)-015GNF5MV-1PEG5 µM[7][12]
SNIPER(ABL)-024GNF5LCL161 derivativePEG5 µM[7][11]
SNIPER(ABL)-058ImatinibLCL161 derivativePEG10 µM[7][11]
SNIPER(ABL)-013GNF5BestatinPEG20 µM[7]
SNIPER(ABL)-049ImatinibBestatinPEG100 µM[7]

Table 1: Comparative analysis of the degradation potency (DC50) of various SNIPER(ABL) compounds against the BCR-ABL protein.

Experimental Methodologies

Detailed protocols are essential for the evaluation of novel protein degraders. The following sections outline standard methodologies for assessing the activity of this compound.

  • Cell Line: K562, a human CML cell line positive for the Philadelphia chromosome, is commonly used.[1][10]

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: For experiments, K562 cells are seeded in appropriate culture plates. A stock solution of this compound, typically dissolved in DMSO, is diluted to the desired final concentrations in the culture medium.[13] Cells are then incubated with the compound for specified time periods (e.g., 6, 12, or 24 hours) before harvesting for analysis.[10]

This protocol is used to quantify the reduction in BCR-ABL protein levels following treatment with this compound.

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for ABL (to detect BCR-ABL).

    • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading across lanes.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify the relative protein levels.

WB_Workflow cluster_workflow Western Blot Workflow A 1. K562 Cell Culture & Treatment with This compound B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. Protein Separation (SDS-PAGE) B->C D 4. Transfer to PVDF Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. ECL Detection & Imaging E->F G 7. Densitometry Analysis (Quantify BCR-ABL Levels) F->G

Figure 2. Standard experimental workflow for protein degradation analysis.

Cell viability assays are performed to determine the cytostatic or cytotoxic effects of BCR-ABL degradation. Tetrazolium reduction assays (e.g., MTS) are commonly used.[14][15]

  • Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a prolonged period (e.g., 72 hours).

  • Reagent Addition: An MTS reagent (or similar, such as MTT or WST-1) is added to each well.[15]

  • Incubation: The plates are incubated for 1-4 hours to allow viable, metabolically active cells to reduce the tetrazolium salt into a colored formazan product.[15]

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance values are normalized to untreated controls to determine the percentage of cell viability. An IC50 (concentration inhibiting 50% of cell growth) can then be calculated.

BCR-ABL Signaling Pathways

This compound aims to abrogate the oncogenic signaling driven by BCR-ABL. The diagram below illustrates the key downstream pathways that are constitutively activated by the fusion protein, promoting leukemogenesis. By degrading the upstream kinase, this compound is expected to inhibit these pro-survival and proliferative signals.[1]

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival

Figure 3. Key signaling pathways activated by the BCR-ABL oncoprotein.

Conclusion and Future Directions

This compound represents a promising development in the field of targeted protein degradation for CML. By effectively reducing cellular levels of the BCR-ABL oncoprotein with a DC50 of 0.3 µM, it provides a clear proof-of-concept for the SNIPER platform in targeting fusion-protein-driven cancers.[7][9] This approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein scaffold, thereby potentially overcoming TKI resistance and providing a more durable therapeutic response.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in animal models of CML. Further optimization of the ABL ligand, IAP ligand, and linker may lead to next-generation degraders with even greater potency and selectivity.

References

In-Depth Technical Guide: Initial In Vitro Characterization of Sniper(abl)-019

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro characterization of Sniper(abl)-019, a novel heterobifunctional molecule designed for targeted protein degradation. This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER) that demonstrates potent and specific degradation of the oncogenic BCR-ABL fusion protein. This guide details the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the essential in vitro assays used to characterize this molecule. Visual diagrams of the signaling pathway, experimental workflows, and the this compound mechanism of action are included to facilitate a deeper understanding of its biological activity.

Introduction

This compound is a chimeric molecule that conjugates the potent ABL kinase inhibitor, Dasatinib, with MV-1, a ligand for the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases.[1][2] This targeted protein degrader is designed to induce the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML).[3][4] By hijacking the cellular ubiquitin-proteasome system, this compound offers a distinct therapeutic modality compared to traditional kinase inhibitors, which function through competitive occupancy of the ATP-binding site.[5] This guide outlines the foundational in vitro studies that establish the mechanism and efficacy of this compound.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the target protein (BCR-ABL) and an IAP E3 ubiquitin ligase, such as cIAP1 or XIAP.[3] The Dasatinib moiety of this compound binds to the kinase domain of BCR-ABL, while the MV-1 component recruits an IAP E3 ligase. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.[3][4]

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Dasatinib Moiety IAP E3 Ligase IAP E3 Ligase This compound->IAP E3 Ligase MV-1 Moiety Poly-Ub BCR-ABL Poly-Ub BCR-ABL IAP E3 Ligase->Poly-Ub BCR-ABL Ubiquitination Ub Ub E2 E2 Ub->E2 E2->IAP E3 Ligase Ub Transfer Proteasome Proteasome Poly-Ub BCR-ABL->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial in vitro characterization of this compound.

ParameterValueCell Line/SystemReference
DC50 (BCR-ABL Degradation) 0.3 µMK562 (presumed)[1][2]
IC50 (Dasatinib - ABL Kinase) ~1 nMIn vitro kinase assay[6]
Binding Affinity (MV-1 to IAPs) Varies by IAPBiochemical assay[6]

Experimental Protocols

Cell Culture
  • Cell Line: K562 (human chronic myeloid leukemia cell line)

  • Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blot for BCR-ABL Degradation

This protocol is used to determine the degradation of BCR-ABL protein following treatment with this compound.

  • Cell Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the relative abundance of BCR-ABL normalized to the loading control. The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the BCR-ABL protein level.

Seed K562 Cells Seed K562 Cells Treat with this compound Treat with this compound Seed K562 Cells->Treat with this compound Cell Lysis Cell Lysis Treat with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Detection & Quantification Detection & Quantification Immunoblotting->Detection & Quantification

Figure 2: Western Blot Experimental Workflow.
In Vitro Kinase Assay (LanthaScreen™)

This assay measures the ability of the Dasatinib component of this compound to inhibit the kinase activity of ABL.

  • Reagent Preparation: Prepare ABL kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in kinase buffer.

  • Compound Dilution: Prepare a serial dilution of this compound or Dasatinib as a positive control.

  • Assay Plate Setup: In a 384-well plate, add the kinase, antibody, and compound dilutions.

  • Tracer Addition: Add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: The ratio of the two emission signals is calculated. The IC50 value is determined by plotting the emission ratio against the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of this compound on the viability of K562 cells.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.

In Vitro Ubiquitination Assay

This assay directly demonstrates the this compound-mediated ubiquitination of BCR-ABL.

  • Immunoprecipitation of BCR-ABL:

    • Lyse K562 cells treated with this compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

    • Incubate the cell lysate with an anti-ABL antibody to capture BCR-ABL.

    • Use protein A/G beads to pull down the antibody-protein complex.

  • Immunoblotting for Ubiquitin:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the presence of polyubiquitinated BCR-ABL, which will appear as a high-molecular-weight smear.

Signaling Pathway Analysis

This compound-mediated degradation of BCR-ABL is expected to inhibit its downstream signaling pathways, which are critical for the proliferation and survival of CML cells. Key downstream pathways include the JAK/STAT, PI3K/AKT/mTOR, and RAS/RAF/MEK/ERK pathways. The phosphorylation status of key effector proteins such as STAT5 and CrkL can be assessed by western blot to confirm the functional consequence of BCR-ABL degradation.

BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival STAT5->Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation & Survival

Figure 3: Simplified BCR-ABL Downstream Signaling.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. The compound is typically supplied as a solid and should be stored at -20°C. For in vitro experiments, stock solutions are usually prepared in DMSO. Refer to the manufacturer's safety data sheet (SDS) for detailed safety and handling information.[7][8][9][10][11]

Conclusion

The initial in vitro characterization of this compound demonstrates its potential as a targeted protein degrader for BCR-ABL. The molecule effectively induces the degradation of its target protein at sub-micromolar concentrations, leading to the inhibition of downstream signaling pathways and reduced cell viability in a CML cell line model. The provided experimental protocols serve as a guide for the further investigation and development of this and similar molecules. These foundational studies underscore the promise of the SNIPER technology in developing novel therapeutics for cancers driven by oncogenic fusion proteins.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of BCR-ABL Degradation using Sniper(abl)-019

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Sniper(abl)-019 to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML), and to analyze this degradation using Western blotting.

Introduction

This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule composed of the ABL kinase inhibitor Dasatinib, which binds to the BCR-ABL protein, and MV-1, a ligand for the cIAP1 E3 ubiquitin ligase.[1] This dual-binding capability allows this compound to bring BCR-ABL into proximity with cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1][2] This targeted protein degradation offers a promising therapeutic strategy for CML. The half-maximal degradation concentration (DC50) for BCR-ABL reduction by this compound has been determined to be 0.3 μM.[1]

Principle of the Assay

This protocol describes the treatment of a BCR-ABL positive cell line (K562) with this compound to induce the degradation of the BCR-ABL protein. The subsequent reduction in BCR-ABL protein levels is then quantified by Western blot analysis. This allows for the evaluation of the potency and efficacy of this compound in a cellular context.

Data Presentation

Table 1: Dose-Dependent Degradation of BCR-ABL by a Dasatinib-Based SNIPER in K562 Cells

The following table summarizes the quantitative analysis of BCR-ABL protein levels in K562 cells following a 24-hour treatment with a Dasatinib-based SNIPER, similar in mechanism to this compound. Data is presented as the percentage of remaining BCR-ABL protein relative to a vehicle-treated control.

Concentration (nM)Mean BCR-ABL Level (%)Standard Deviation
0 (Vehicle)100± 5.0
185± 4.2
360± 3.5
1025± 2.1
3010± 1.5
1005± 1.0
30015± 2.0
100040± 3.8

Note: The data presented is representative of typical results obtained with Dasatinib-based SNIPERs and illustrates a characteristic "hook effect" at higher concentrations, where the degradation efficiency decreases due to the formation of binary complexes that are unable to facilitate the necessary ternary complex formation for degradation.

Mandatory Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation_Survival

Caption: BCR-ABL Signaling Pathways.

Sniper_Mechanism cluster_ternary BCR-ABL BCR-ABL This compound This compound BCR-ABL->this compound Ternary_Complex BCR-ABL :: Sniper :: cIAP1 cIAP1 cIAP1 This compound->cIAP1 Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome Proteasome Degradation Degraded BCR-ABL

Caption: Mechanism of this compound.

Western_Blot_Workflow Cell_Culture 1. Culture K562 Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-BCR-ABL) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western Blot Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: K562 (human chronic myelogenous leukemia cell line, BCR-ABL positive)

  • This compound: To be sourced from a reputable chemical supplier.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer: 0.5% Triton X-100, 0.01 M Tris-HCl (pH 7.5), 0.15 M NaCl.

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™ Mini and PhosSTOP™)

  • BCA Protein Assay Kit

  • 4-15% Mini-PROTEAN® TGX™ Precast Protein Gels

  • PVDF Membranes

  • Transfer Buffer: (e.g., Towbin buffer)

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-c-Abl antibody (recommended dilution 1:1000).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (recommended dilution 1:2000).

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-tubulin antibody.

  • Chemiluminescent Substrate: (e.g., Clarity Western ECL Substrate)

  • DMSO (Dimethyl sulfoxide)

Procedure
  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with the desired concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100, 300, 1000 nM) for the desired time (e.g., 6 or 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by resuspending the pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-15% SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-c-Abl) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For the loading control, the same membrane can be stripped and re-probed with an anti-GAPDH or anti-β-tubulin antibody, or a separate gel can be run in parallel.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the BCR-ABL band to the intensity of the corresponding loading control band.

    • Express the results as a percentage of the vehicle-treated control.

References

Application Notes and Protocols for Studying Sniper(abl)-019 Ternary Complex Formation via Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a novel class of therapeutic agents designed to induce the degradation of target proteins through the ubiquitin-proteasome system. Sniper(abl)-019 is a heterobifunctional molecule designed to target the oncogenic BCR-ABL fusion protein for degradation. It achieves this by forming a ternary complex, bringing together BCR-ABL and an E3 ubiquitin ligase, specifically a cellular inhibitor of apoptosis protein (cIAP1), thereby triggering the ubiquitination and subsequent proteasomal degradation of BCR-ABL. This application note provides a detailed immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) protocol to investigate the formation of the this compound-induced ternary complex (BCR-ABL::this compound::cIAP1).

Principle of the Assay

Co-immunoprecipitation is a powerful technique to study protein-protein interactions. In the context of this compound, this method can be employed to demonstrate the formation of the ternary complex. By using an antibody specific to one component of the complex (e.g., BCR-ABL), the entire complex, including the SNIPER molecule and the recruited E3 ligase (cIAP1), can be pulled down from the cell lysate. Subsequent analysis by western blotting can then confirm the presence of all three components, providing evidence for the formation of the ternary complex. A two-step immunoprecipitation can further enhance the specificity of this detection.

Data Presentation

The efficacy of this compound in forming a ternary complex and inducing the degradation of its target protein can be quantified. The following tables present representative data on the dose-dependent effects of a Dasatinib-based SNIPER on BCR-ABL and cIAP1 protein levels, as determined by western blot densitometry.

Table 1: Dose-Dependent Degradation of BCR-ABL by a Dasatinib-Based SNIPER

SNIPER Concentration (nM)BCR-ABL Protein Level (% of Control)Standard Deviation
0 (Vehicle)100± 5.0
185± 4.2
1040± 3.5
10015± 2.1
100025± 2.8

Table 2: Dose-Dependent Degradation of cIAP1 by a Dasatinib-Based SNIPER

SNIPER Concentration (nM)cIAP1 Protein Level (% of Control)Standard Deviation
0 (Vehicle)100± 6.1
190± 5.5
1060± 4.8
10030± 3.9
100035± 4.1

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Induced Ternary Complex Formation and Degradation Pathway BCR_ABL BCR-ABL (Target Protein) Ternary_Complex Ternary Complex (BCR-ABL :: Sniper :: cIAP1) BCR_ABL->Ternary_Complex Dasatinib moiety binds Sniper This compound Sniper->Ternary_Complex cIAP1 cIAP1 (E3 Ligase) cIAP1->Ternary_Complex MV-1 moiety binds Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degraded BCR-ABL Proteasome->Degradation

Caption: this compound signaling pathway.

cluster_1 Two-Step Co-Immunoprecipitation Workflow Start Start: Treat cells with This compound Lysis Cell Lysis Start->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Input Input Sample (for Western Blot) Clarification->Input IP1 Step 1: Immunoprecipitation (e.g., anti-BCR-ABL antibody) Clarification->IP1 Wash1 Wash Beads IP1->Wash1 Elution1 Elution Wash1->Elution1 IP2 Step 2: Immunoprecipitation (e.g., anti-cIAP1 antibody) Elution1->IP2 Wash2 Wash Beads IP2->Wash2 Elution2 Final Elution Wash2->Elution2 Analysis Analysis: Western Blot Elution2->Analysis

Caption: Two-step co-immunoprecipitation workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human chronic myeloid leukemia (CML) cell line expressing BCR-ABL (e.g., K562).

  • This compound: Stock solution in DMSO.

  • Antibodies:

    • Rabbit anti-BCR-ABL antibody for IP and Western Blot.

    • Mouse anti-cIAP1 antibody for IP and Western Blot.

    • Rabbit anti-GAPDH or anti-β-actin antibody (loading control).

    • Normal Rabbit IgG and Normal Mouse IgG (isotype controls).

  • Beads: Protein A/G magnetic beads.

  • Buffers and Solutions:

    • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

    • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.

    • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

    • Phosphate-buffered saline (PBS).

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and chemiluminescent substrate.

Protocol 1: Single-Step Co-Immunoprecipitation

This protocol is designed to pull down the entire ternary complex using an antibody against one of its components.

  • Cell Treatment and Lysis: a. Plate K562 cells and treat with the desired concentration of this compound or vehicle (DMSO) for the indicated time (e.g., 4-6 hours). b. Harvest cells by centrifugation and wash once with ice-cold PBS. c. Lyse the cell pellet with ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. e. Determine the protein concentration of the lysate.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator. b. Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube. c. Add 2-5 µg of anti-BCR-ABL antibody or normal rabbit IgG to 1-2 mg of pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator. d. Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C.

  • Washing and Elution: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads three times with ice-cold Wash Buffer. c. Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, for native elution, use 0.1 M Glycine-HCl (pH 2.5) and neutralize with Neutralization Buffer.

  • Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a membrane. b. Probe the membrane with primary antibodies against BCR-ABL and cIAP1 to detect the co-immunoprecipitated proteins. Use an antibody against the bait protein as a positive control for the IP.

Protocol 2: Two-Step Co-Immunoprecipitation

This protocol provides a more stringent method to confirm the ternary complex by sequentially immunoprecipitating two of its components.

  • First Immunoprecipitation: a. Follow steps 1a-2d of the single-step Co-IP protocol using an anti-BCR-ABL antibody. b. After washing the beads (step 3b), elute the protein complexes using a non-denaturing elution buffer (e.g., a buffer containing a competitive peptide if a tagged protein is used, or a gentle elution buffer).

  • Second Immunoprecipitation: a. Neutralize the eluate from the first IP if necessary. b. Add 2-5 µg of anti-cIAP1 antibody to the eluate and incubate for 4 hours at 4°C. c. Add pre-washed protein A/G magnetic beads and incubate for another 2 hours.

  • Washing, Elution, and Analysis: a. Follow steps 3a-4b of the single-step Co-IP protocol. b. In the final western blot, probing for BCR-ABL will confirm its presence in a complex with cIAP1, thus providing strong evidence for the this compound-mediated ternary complex.

Troubleshooting and Considerations

  • Lysis Buffer Composition: The choice of detergent and salt concentration is critical. Harsh detergents may disrupt the ternary complex, while insufficient detergent may lead to incomplete cell lysis. Non-ionic detergents like Triton X-100 or NP-40 are generally preferred.

  • Antibody Selection: Use high-affinity, IP-grade antibodies. It is crucial to validate the antibodies for their specificity.

  • Controls: Include appropriate controls such as an isotype IgG control to account for non-specific binding to the beads and antibody. A vehicle-treated sample should also be included to assess the basal interaction between the target protein and the E3 ligase.

  • Wash Steps: The number and stringency of washes are important to reduce background. However, excessive washing may disrupt weaker interactions within the ternary complex.

By following these detailed protocols, researchers can effectively investigate the formation of the this compound-induced ternary complex and gain valuable insights into the mechanism of action of this novel class of protein degraders.

Application Notes and Protocols: Utilizing Sniper(abl)-019 for the Investigation of Drug Resistance in Chronic Myeloid Leukemia (CML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL1 tyrosine kinase. This oncoprotein drives the uncontrolled proliferation of granulocytes and is a key therapeutic target in CML.

Tyrosine kinase inhibitors (TKIs), such as imatinib, dasatinib, and nilotinib, have revolutionized the treatment of CML. However, the emergence of drug resistance, often mediated by mutations in the ABL1 kinase domain (e.g., the T315I "gatekeeper" mutation) or through BCR-ABL1 independent signaling pathways, remains a significant clinical challenge.

Targeted protein degradation has emerged as a promising therapeutic strategy to overcome drug resistance. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's ubiquitin-proteasome system and induce the degradation of a target protein.

Sniper(abl)-019 is a SNIPER molecule composed of the ABL inhibitor dasatinib linked to the IAP ligand MV-1. This molecule is designed to simultaneously bind to BCR-ABL and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein. These application notes provide a framework for utilizing this compound as a tool to study and potentially overcome drug resistance in CML.

Data Presentation

The following tables summarize the characteristics of various SNIPER(ABL) compounds, providing a comparative overview of their components and efficacy.

Table 1: Composition of various SNIPER(ABL) molecules

SNIPER CompoundABL InhibitorIAP Ligand/E3 Ligase Ligand
This compound Dasatinib MV-1 (cIAP1 ligand)
SNIPER(ABL)-39DasatinibLCL161 derivative
SNIPER(ABL)-020DasatinibBestatin
SNIPER(ABL)-058ImatinibLCL161 derivative
SNIPER(ABL)-049ImatinibBestatin
SNIPER(ABL)-013GNF5Bestatin
SNIPER(ABL)-024GNF5LCL161 derivative
SNIPER(ABL)-015GNF5MV-1
SNIPER(ABL)-044HG-7-85-01Bestatin

Table 2: In Vitro Efficacy of SNIPER(ABL) Compounds in CML Cell Lines

SNIPER CompoundTarget Cell LineDC50 (µM) for BCR-ABL DegradationReference
This compound K5620.3 [1]
SNIPER(ABL)-39K562~0.01 (effective at 10 nM)[2]
SNIPER(ABL)-058K56210[1]
SNIPER(ABL)-049K562100[1]
SNIPER(ABL)-013K56220[1]
SNIPER(ABL)-024K5625[1]
SNIPER(ABL)-015K5625[1]
SNIPER(ABL)-044K56210[1]

Note: Further studies are required to determine the DC50 and IC50 values of this compound in a broader panel of TKI-resistant CML cell lines, including those with various point mutations and compound mutations.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on CML cells.

Protocol 1: Assessment of BCR-ABL Degradation by Western Blotting

This protocol details the procedure for treating CML cells with this compound and analyzing the degradation of BCR-ABL and the phosphorylation of its downstream targets.

Materials:

  • CML cell lines (e.g., K562, KCL-22, and dasatinib-resistant lines)

  • This compound

  • Dasatinib (as a control)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCR (for BCR-ABL), anti-phospho-BCR-ABL, anti-c-ABL, anti-STAT5, anti-phospho-STAT5, anti-CrkL, anti-phospho-CrkL, anti-cIAP1, anti-XIAP, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture CML cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a control (dasatinib at equivalent concentrations) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of target proteins to the loading control.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to measure the effect of this compound on the viability and proliferation of CML cells.

Materials:

  • CML cell lines

  • This compound

  • Dasatinib (as a control)

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and dasatinib.

    • Add the compounds to the wells to achieve the desired final concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound and its impact on CML signaling pathways.

G cluster_0 This compound Action Sniper This compound (Dasatinib-Linker-MV1) BCR_ABL BCR-ABL Oncoprotein Sniper->BCR_ABL Binds ABL kinase domain cIAP1 cIAP1 (E3 Ligase) Sniper->cIAP1 Binds IAP domain Ternary Ternary Complex (BCR-ABL :: Sniper :: cIAP1) BCR_ABL->Ternary cIAP1->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded BCR-ABL Proteasome->Degradation Degradation G cluster_0 BCR-ABL Signaling Pathways in CML BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 JAK JAK/STAT BCR_ABL->JAK PI3K PI3K/AKT BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis G cluster_workflow Experimental Workflow for Studying Drug Resistance start CML Cell Lines (Sensitive & Resistant) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis treatment->western ic50 Cell Growth Inhibition (IC50) viability->ic50 degradation BCR-ABL Degradation (DC50) western->degradation signaling Downstream Signaling (pSTAT5, pCrkL) western->signaling analysis Data Analysis & Comparison (Resistant vs. Sensitive) degradation->analysis signaling->analysis ic50->analysis

References

Application Notes: Analysis of Apoptosis Induction by Sniper(abl)-019 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-019 is a Specific and Non-genetic inhibitor of apoptosis protein (IAP)-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1][2] This molecule consists of the ABL kinase inhibitor Dasatinib linked to the IAP ligand MV-1.[1] By inducing the degradation of the oncoprotein BCR-ABL, this compound is anticipated to trigger apoptosis in cancer cells, particularly in chronic myeloid leukemia (CML).[2] The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of BCR-ABL that promotes cell survival, and its inhibition is known to induce apoptosis.[3][4][5]

Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[6] This application note provides detailed protocols for assessing apoptosis in cells treated with this compound using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine externalization and cleaved caspase-3 analysis for the detection of a key executioner caspase.

Data Presentation

The following table summarizes the expected quantitative data from a typical flow cytometry experiment analyzing apoptosis after this compound treatment.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Cleaved Caspase-3 Positive Cells
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.51.8 ± 0.4
This compound0.185.6 ± 3.58.9 ± 1.25.5 ± 0.910.2 ± 1.5
This compound0.362.1 ± 4.225.4 ± 2.812.5 ± 1.735.7 ± 3.1
This compound1.035.8 ± 5.142.3 ± 3.921.9 ± 2.468.4 ± 4.5
Staurosporine (Positive Control)1.015.3 ± 2.955.1 ± 4.529.6 ± 3.389.1 ± 2.8

Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and specific this compound batch.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol describes the detection of phosphatidylserine externalization, an early marker of apoptosis, using fluorescently labeled Annexin V, and the differentiation of apoptotic and necrotic cells using the viability dye PI.[7]

Materials:

  • Cells of interest (e.g., K562, a CML cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time (e.g., 24, 48 hours). A positive control for apoptosis (e.g., staurosporine) should be included.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Intracellular Staining for Cleaved Caspase-3

This protocol outlines the detection of activated caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorochrome-conjugated antibody.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Anti-cleaved Caspase-3 antibody (e.g., Alexa Fluor® 488 conjugate)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding, Treatment, and Harvesting:

    • Follow steps 1 and 2 from Protocol 1.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of cold PBS.

    • Add 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells twice with PBS containing 2% BSA (staining buffer).

  • Antibody Staining:

    • Resuspend the permeabilized cell pellet in 100 µL of staining buffer containing the anti-cleaved Caspase-3 antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of staining buffer.

    • Analyze the samples on a flow cytometer.

    • Use an isotype control to determine background fluorescence.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells positive for cleaved caspase-3.

Visualizations

G cluster_workflow Experimental Workflow for Apoptosis Analysis cluster_annexin Annexin V / PI Staining cluster_caspase Cleaved Caspase-3 Staining start Seed Cells treatment Treat with this compound start->treatment harvest Harvest Cells (Suspension & Adherent) treatment->harvest wash Wash with PBS harvest->wash stain_av Stain with Annexin V-FITC & PI wash->stain_av fix_perm Fix & Permeabilize wash->fix_perm analyze_av Flow Cytometry Analysis stain_av->analyze_av stain_caspase Stain with anti-Cleaved Caspase-3 Ab fix_perm->stain_caspase analyze_caspase Flow Cytometry Analysis stain_caspase->analyze_caspase

Caption: Flowchart of the experimental workflow for analyzing apoptosis.

G cluster_pathway This compound Induced Apoptosis Signaling Pathway sniper This compound bcr_abl BCR-ABL Oncoprotein sniper->bcr_abl targets degradation Proteasomal Degradation bcr_abl->degradation induced by this compound pi3k PI3K bcr_abl->pi3k activates bcl2 Bcl-2 bcr_abl->bcl2 upregulates degradation->pi3k inhibition degradation->bcl2 downregulation akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad phosphorylates (inactivates) bad->bcl2 antagonizes cyto_c Cytochrome c Release bcl2->cyto_c inhibits caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Signaling pathway of this compound induced apoptosis.

References

Application Notes and Protocols for Studying Sniper(abl)-019 Resistance Using Lentiviral Transduction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to investigate mechanisms of resistance to Sniper(abl)-019. This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules similar to PROTACs, designed to induce the degradation of the BCR-ABL oncoprotein.[1][2][3] Understanding resistance is critical for the clinical development of such targeted protein degraders.

Lentiviral vectors are highly efficient tools for stable gene delivery to a wide range of cell types, including non-dividing cells.[4][5] This makes them ideal for creating cellular models to study drug resistance through two primary approaches: the targeted overexpression of candidate resistance genes and unbiased genome-wide screening for genes whose loss-of-function confers resistance.

Protocol 1: Generation of Stable Cell Lines for Overexpression of Candidate Resistance Genes

This protocol describes the generation of stable cell lines that continuously express a gene of interest (GOI) suspected of conferring resistance to this compound. This "gain-of-function" approach is crucial for validating specific resistance mechanisms.

Experimental Workflow: Overexpression Model

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Lentivirus Production cluster_2 Phase 3: Cell Line Generation A Clone Gene of Interest (GOI) into Lentiviral Transfer Plasmid B Sequence Verify Construct A->B C Co-transfect HEK293T cells: 1. Transfer Plasmid (with GOI) 2. Packaging Plasmid(s) 3. Envelope Plasmid (VSV-G) B->C D Incubate 48-72 hours C->D E Harvest & Filter Viral Supernatant D->E F Concentrate Virus (Optional) E->F G Transduce Target Cells (e.g., K562) with Lentivirus + Polybrene F->G H Incubate 48-72 hours G->H I Select with Antibiotic (e.g., Puromycin) H->I J Expand Stable, Polyclonal Cell Pool I->J K Validate GOI Overexpression (qPCR, Western Blot) J->K

Caption: Workflow for generating stable cell lines overexpressing a candidate resistance gene.

Methodology

1. Lentiviral Vector Construction:

  • Subclone the full-length cDNA of your gene of interest (GOI) into a third-generation lentiviral transfer plasmid (e.g., pLVX-Puro). These vectors typically contain a resistance marker, such as for puromycin, for later selection.[6]

  • Use standard molecular cloning techniques, such as restriction enzyme digestion and ligation or Gibson assembly/In-Fusion cloning.[7]

  • Verify the integrity of the final construct by Sanger sequencing.

2. Lentivirus Production in HEK293T Cells:

  • Day 0: Seed 2-3 million HEK293T cells in a 10 cm dish in DMEM with 10% FBS so they reach 80-90% confluency on the day of transfection.[8]

  • Day 1: Prepare the transfection mix. For one 10 cm dish, combine the following plasmids in serum-free media (e.g., Opti-MEM):

    • 10 µg Lentiviral Transfer Plasmid (with your GOI)

    • 7.5 µg Packaging Plasmid (e.g., psPAX2)

    • 2.5 µg Envelope Plasmid (e.g., pMD2.G)

  • Add a transfection reagent (e.g., PEI, FuGene6) according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature to allow complexes to form.[6][9]

  • Add the transfection mixture dropwise to the HEK293T cells.

  • Day 2: Change the media 12-16 hours post-transfection to fresh complete media.

  • Day 3-4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at low speed (e.g., 3000 rpm for 10 min) to pellet cell debris, and filter the supernatant through a 0.45 µm filter.[9] The virus can be used directly or concentrated and stored at -80°C.

3. Transduction of Target Cells (e.g., K562 CML cell line):

  • Day 1: Seed the target cells (e.g., 50,000 cells/well in a 6-well plate) in their regular growth medium.[10][11]

  • Add the viral supernatant to the cells at various dilutions (Multiplicity of Infection - MOI). Include a "no virus" control.

  • Add a transduction-enhancing agent like Polybrene to a final concentration of 8 µg/mL to improve efficiency.[8][12]

  • Day 3: After 48-72 hours of incubation, replace the virus-containing media with fresh media containing a selection antibiotic (e.g., 1-2 µg/mL puromycin). The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line.[9][11]

  • Day 7-14: Continue selection, replacing the media every 2-3 days, until all cells in the "no virus" control well have died. The surviving cells form a stable, polyclonal population of transduced cells.

  • Expand the stable cell pool and validate the overexpression of your GOI via Western Blot or qPCR.

Protocol 2: Pooled Lentiviral CRISPR/Cas9 Screen to Identify Resistance Genes

This protocol outlines a "loss-of-function" screen to identify genes whose knockout confers resistance to this compound. This is a powerful, unbiased method for discovering novel resistance mechanisms.[13][14][15]

Experimental Workflow: CRISPR Screen

G cluster_0 Phase 1: Library Transduction cluster_1 Phase 2: Drug Selection cluster_2 Phase 3: Analysis A Transduce Cas9-expressing Target Cells with Pooled sgRNA Lentiviral Library B Select Transduced Cells with Puromycin A->B C Collect 'Day 0' Reference Cell Pellet B->C D Culture Cell Pool with this compound B->D E Culture Cell Pool with DMSO (Control) B->E F Expand Surviving Resistant Population D->F G Harvest Resistant Cell Pellet F->G H Extract Genomic DNA from all Pellets I PCR Amplify sgRNA Cassettes H->I J Next-Generation Sequencing (NGS) I->J K Bioinformatic Analysis: Identify Enriched sgRNAs in Drug-Treated Sample J->K

Caption: Workflow for a pooled lentiviral CRISPR/Cas9 knockout screen.

Methodology

1. Cell Line and Library Preparation:

  • First, generate a target cell line that stably expresses the Cas9 nuclease. This is typically done via lentiviral transduction followed by blasticidin selection.[16]

  • Amplify a pooled lentiviral sgRNA library (e.g., GeCKO library, targeting thousands of genes).[17]

  • Produce high-titer lentivirus from the sgRNA library pool using the method described in Protocol 1.

2. Library Transduction and Selection:

  • Transduce the Cas9-expressing target cells with the sgRNA library virus at a low MOI (~0.3) to ensure that most cells receive only a single sgRNA. Maintain a high cell number to ensure full library representation.

  • Select the transduced population with puromycin.

  • After selection, collect a cell pellet to serve as the initial "Day 0" reference for sgRNA representation.

3. This compound Treatment:

  • Split the selected cell pool into two populations: one treated with a lethal dose of this compound (e.g., IC90) and a parallel culture treated with vehicle (DMSO).

  • Culture the cells for several weeks, allowing the resistant cells in the drug-treated arm to grow out.

  • Once the resistant population is established, harvest cell pellets from both the drug-treated and DMSO-treated arms.

4. Identification of Enriched sgRNAs:

  • Extract genomic DNA (gDNA) from the "Day 0", DMSO-treated, and drug-treated cell pellets.

  • Use PCR to amplify the integrated sgRNA sequences from the gDNA.[16]

  • Analyze the PCR products by next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each population.

  • Bioinformatic analysis (e.g., using MAGeCK) is used to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control populations. These enriched sgRNAs correspond to genes whose knockout confers drug resistance.

Protocol 3: Assays for Quantifying Resistance

Once a potentially resistant cell line has been generated (either by overexpression or CRISPR knockout), its resistance phenotype must be validated and characterized.

A. Cell Viability Assay (IC50 Determination)

This assay measures the concentration of a drug required to inhibit a biological process (in this case, cell proliferation) by 50%.[18][19]

1. Cell Seeding:

  • Seed the parental (sensitive) and putative resistant cells into 96-well plates at an optimized density.

2. Drug Treatment:

  • Prepare a serial dilution of this compound. A common range is 0.1 nM to 10 µM.

  • Add the drug dilutions to the appropriate wells. Include vehicle-only (DMSO) and no-cell (blank) controls.

3. Incubation and Viability Measurement:

  • Incubate the plates for 72 hours (or another empirically determined time).

  • Add a viability reagent such as Resazurin or MTS and incubate for 2-4 hours.[18]

  • Measure the absorbance or fluorescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated controls (representing 100% viability).

  • Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response) to calculate the IC50 value.

B. Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the levels of specific proteins, which can reveal the mechanism of resistance.[20][21][22]

1. Sample Preparation:

  • Treat parental and resistant cells with this compound or DMSO for a defined period (e.g., 6 or 24 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20]

  • Incubate the membrane with a primary antibody overnight at 4°C. Key antibodies for this study would include:

    • Anti-BCR-ABL (to assess degradation)

    • Anti-cIAP1 (SNIPERs can also degrade IAPs)[2]

    • Antibodies against downstream signaling pathways (e.g., p-CrkL, p-STAT5)

    • Antibody against the overexpressed or knocked-out protein

    • A loading control antibody (e.g., β-Actin, GAPDH)

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detect the signal using an ECL (chemiluminescence) reagent and an imaging system.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: IC50 Values for this compound

Cell Line Genetic Modification IC50 (nM) ± SD Resistance Fold-Change
K562-Parental None (Control) 15.2 ± 2.1 1.0
K562-Vector Empty Vector Control 16.5 ± 3.0 1.1
K562-GOI Overexpression of Gene X 450.8 ± 25.6 29.7

| K562-sgGENE_Y | Knockout of Gene Y | 389.1 ± 19.4 | 25.6 |

Table 2: Densitometry Analysis of Western Blot Data

Cell Line Treatment (100 nM, 24h) BCR-ABL Level (Normalized to Actin) p-CrkL Level (Normalized to Actin)
K562-Parental DMSO 1.00 1.00
K562-Parental This compound 0.12 0.08
K562-GOI DMSO 1.05 2.50

| K562-GOI | this compound | 0.95 | 2.35 |

Visualizing Resistance Mechanisms

Resistance to ABL kinase inhibitors, and by extension degraders like this compound, can be broadly classified as BCR-ABL dependent or independent.[24][25]

G cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms Sniper This compound BCR_ABL BCR-ABL Oncoprotein Sniper->BCR_ABL binds IAP cIAP1 E3 Ligase Sniper->IAP recruits Proteasome Proteasome BCR_ABL->Proteasome targeted to Downstream Downstream Pathways (STAT5, CrkL, etc.) BCR_ABL->Downstream IAP->BCR_ABL Ub Degradation Degradation Proteasome->Degradation Degradation->Downstream Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Res_Dep BCR-ABL Dependent - Kinase domain mutations  (impairing Dasatinib binding) - BCR-ABL overexpression Res_Dep->BCR_ABL prevents degradation Res_Ind BCR-ABL Independent - Activation of bypass pathways  (e.g., Src kinases) - Drug efflux pumps - Altered E3 ligase function Res_Ind->Proliferation maintains signaling

Caption: Potential mechanisms of resistance to the BCR-ABL degrader this compound.

References

Application Notes and Protocols: Quantitative PCR to Measure BCR-ABL Transcript Levels After Sniper(abl)-019 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. The BCR-ABL protein drives uncontrolled cell proliferation and is a critical therapeutic target in CML.

Sniper(abl)-019 is a novel therapeutic agent belonging to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are a type of Proteolysis Targeting Chimera (PROTAC). Unlike traditional tyrosine kinase inhibitors (TKIs) that inhibit the enzymatic activity of BCR-ABL, this compound is designed to induce the degradation of the BCR-ABL protein. It achieves this by linking a BCR-ABL binding moiety (Dasatinib) to a ligand for an E3 ubiquitin ligase (MV-1 for cIAP1), thereby hijacking the cell's natural protein disposal system to eliminate the oncogenic protein.[1][2] This application note provides a detailed protocol for researchers to quantify the effect of this compound on BCR-ABL transcript levels using quantitative reverse transcription PCR (RT-qPCR).

Principle of the Assay

This protocol describes the use of RT-qPCR to measure the relative abundance of BCR-ABL1 mRNA transcripts in CML cells following treatment with this compound. Total RNA is first extracted from treated and untreated cells and then reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amount of BCR-ABL1 transcript is quantified relative to a stable housekeeping gene (e.g., ABL1 or GUSB). The data is analyzed using the comparative Ct (ΔΔCt) method to determine the fold change in BCR-ABL1 expression. For clinical relevance, results can be reported on the International Scale (IS), which is a standardized system for comparing qPCR results between laboratories.

Data Presentation

While this compound directly targets the BCR-ABL protein for degradation, this can subsequently lead to a reduction in downstream signaling pathways that may have feedback mechanisms affecting gene transcription. The following table presents illustrative data on the expected dose-dependent effect of this compound on BCR-ABL1 transcript levels in a CML cell line (e.g., K562) after 48 hours of treatment.

Note: This data is hypothetical and for illustrative purposes only, as public domain literature primarily focuses on protein degradation (DC50) rather than the direct impact on mRNA transcript levels.

Treatment GroupConcentration (nM)Mean Cq (BCR-ABL1)Mean Cq (ABL1)ΔCq (BCR-ABL1 - ABL1)ΔΔCq (vs. Vehicle)Fold Change in BCR-ABL1 Transcripts% BCR-ABL1/ABL1 (Illustrative)
Vehicle Control022.520.02.50.01.00100%
This compound1023.020.12.90.40.7676%
This compound10023.820.03.81.30.4141%
This compound100024.520.24.31.80.2929%

Experimental Protocols

Cell Culture and Treatment
  • Culture a CML cell line (e.g., K562, expressing the p210 BCR-ABL variant) in appropriate media and conditions.

  • Seed cells at a density that will allow for logarithmic growth during the treatment period.

  • Treat cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest the cells for RNA extraction.

Total RNA Extraction
  • Pellet the cells by centrifugation.

  • Extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

RNA Quality and Quantity Assessment
  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by agarose gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Reverse Transcription
  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

  • The reaction mixture typically includes RNA template, reverse transcriptase, dNTPs, and reaction buffer.

  • Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol.

Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix using a commercial qPCR master mix (e.g., TaqMan Gene Expression Master Mix or a SYBR Green-based master mix).

  • The reaction mix should contain the master mix, cDNA template, and primers and probes for BCR-ABL1 and the reference gene (ABL1 or GUSB).

    • Primers and Probes: Use validated primer and probe sets for the specific BCR-ABL1 transcript variant (e.g., p210) and the chosen reference gene.

  • Set up the following reactions in triplicate on a qPCR plate:

    • Samples: cDNA from each treatment condition.

    • No-template control (NTC): To check for contamination.

  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).

Data Analysis
  • Determine the cycle threshold (Cq) values for BCR-ABL1 and the reference gene for each sample.

  • Calculate the ΔCq for each sample: ΔCq = Cq(BCR-ABL1) - Cq(Reference Gene)

  • Calculate the ΔΔCq for each treatment group relative to the vehicle control: ΔΔCq = ΔCq(Treated Sample) - ΔCq(Vehicle Control)

  • Calculate the fold change in BCR-ABL1 expression: Fold Change = 2-ΔΔCq

  • To report results on the International Scale (IS), a laboratory-specific conversion factor must be established using certified reference materials. The result is expressed as a percentage: %BCR-ABL1/Reference Gene = (Copy number of BCR-ABL1 / Copy number of Reference Gene) x 100 x Conversion Factor

Visualizations

BCR_ABL_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis (Increased Survival) PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival qPCR_Workflow start CML Cell Culture (e.g., K562) treatment Treatment with this compound and Vehicle Control start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality and Quantity Assessment (Spectrophotometry, Gel Electrophoresis) rna_extraction->qc rt Reverse Transcription (RNA to cDNA) qc->rt qpcr Quantitative PCR (qPCR) (BCR-ABL1 and Reference Gene) rt->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Determine Fold Change in BCR-ABL1 Transcript Levels analysis->end Logical_Relationship hypothesis Hypothesis: This compound treatment leads to a reduction in BCR-ABL1 mRNA transcript levels. experiment Experiment: Treat CML cells with this compound and measure BCR-ABL1 transcripts using RT-qPCR. hypothesis->experiment outcome Expected Outcome: Dose-dependent decrease in the relative quantity of BCR-ABL1 mRNA. experiment->outcome

References

Troubleshooting & Optimization

How to improve the solubility of Sniper(abl)-019 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Sniper(abl)-019 in in vitro assays. The following information is designed to address common challenges, with a focus on improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound is a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) that induces the degradation of the BCR-ABL protein.[1][2][3] It is a proteolysis-targeting chimera (PROTAC) composed of Dasatinib (an ABL inhibitor) linked to MV-1 (a cIAP1 ligand).[1][2] It is typically supplied as a solid, lyophilized powder.[3]

Q2: I am having trouble dissolving this compound. What is the recommended starting solvent?

A2: For hydrophobic compounds like many PROTACs, dimethyl sulfoxide (DMSO) is the recommended starting solvent.[4] A related compound, Sniper(abl)-020, has a reported solubility of 200 mg/mL in DMSO with the aid of ultrasonication.[5][6] It is advisable to first attempt to dissolve this compound in a small amount of pure, anhydrous DMSO.

Q3: My experimental system is sensitive to DMSO. What are the alternatives?

A3: If DMSO is incompatible with your assay, other organic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) can be considered.[4][7] However, it is crucial to keep the final concentration of any organic solvent in your aqueous working solution to a minimum, typically not exceeding 1% (v/v), to avoid impacting cellular assays.[7]

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Given the hydrophobic nature of many PROTACs, direct dissolution in aqueous buffers is often challenging.[4] It is generally more effective to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your desired aqueous buffer.[4]

Q5: The this compound solution appears cloudy or has visible particulates. What should I do?

A5: A cloudy solution indicates incomplete dissolution or precipitation. To address this, you can try gentle warming or sonication.[4] If the solution remains cloudy, it is recommended to centrifuge the sample to pellet any undissolved compound before using the supernatant in your experiment to ensure accurate concentration of the solubilized compound.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. The compound has low solubility in the selected solvent.Start with 100% DMSO. If the compound is still not dissolving, try gentle warming (up to 37°C) and sonication.[5]
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. The compound is "crashing out" of the solution due to the change in solvent polarity.Try diluting the stock solution into the aqueous buffer more gradually while vortexing. You can also investigate the use of a co-solvent or a different buffer system.
Inconsistent results between experiments. Inaccurate concentration of the compound due to incomplete dissolution.Always ensure your stock solution is clear and free of particulates before making dilutions. Centrifuge your final working solutions to remove any precipitate before adding them to your assay.[7]
Cell toxicity or other artifacts are observed in the assay. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution.Ensure the final concentration of the organic solvent is as low as possible, ideally below 1%.[7] Prepare a higher concentration stock solution in the organic solvent to minimize the volume needed for dilution.

Experimental Protocols

Protocol for Solubilizing this compound
  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.[4] Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Initial Dissolution: Add a small volume of 100% anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[6]

  • Aid Dissolution: If the compound does not readily dissolve, gently vortex the solution. If necessary, sonicate the vial in an ultrasonic bath for short intervals (e.g., 3 x 10 seconds), placing it on ice between sonications to prevent overheating and degradation.[4] Gentle warming to 37°C can also be applied.[5]

  • Stock Solution Storage: Once the stock solution is clear, it can be stored at -20°C or -80°C. For longer-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[6] When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[6]

  • Preparation of Working Solution: For your in vitro assay, dilute the DMSO stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.

Visual Guides

G start Start: Lyophilized This compound Powder add_dmso Add 100% Anhydrous DMSO to create a stock solution start->add_dmso vortex Vortex Gently add_dmso->vortex check_solubility Is the solution clear? vortex->check_solubility sonicate_warm Apply Sonication and/or Gentle Warming (37°C) check_solubility->sonicate_warm No store_stock Store Aliquoted Stock Solution at -20°C/-80°C check_solubility->store_stock Yes check_again Is the solution clear now? sonicate_warm->check_again check_again->store_stock Yes centrifuge Centrifuge to pellet undissolved compound. Use supernatant. check_again->centrifuge No dilute Dilute Stock into Aqueous Buffer store_stock->dilute final_solution Final Working Solution (e.g., <1% DMSO) dilute->final_solution centrifuge->store_stock

References

Optimizing incubation time for maximal BCR-ABL degradation with Sniper(abl)-019

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(abl)-019. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal BCR-ABL degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time to achieve maximal BCR-ABL degradation with this compound?

A1: The optimal incubation time for maximal BCR-ABL degradation can vary depending on the cell line and experimental conditions. Based on studies with structurally similar SNIPER(ABL) compounds, a time-course experiment is recommended to determine the empirical optimum. Significant degradation is often observed as early as 6 hours, with maximal degradation typically occurring between 6 and 24 hours of incubation.[1][2] A pilot experiment with time points such as 2, 4, 6, 12, and 24 hours is advisable.

Q2: What is the recommended concentration range for this compound?

A2: this compound has a reported DC50 of 0.3 μM for BCR-ABL protein reduction.[3][4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system. A concentration range from 10 nM to 10 µM is a reasonable starting point for characterization.

Q3: What is the "hook effect" and how can it affect my results with this compound?

A3: The "hook effect" is a phenomenon observed with bifunctional degraders like SNIPERs and PROTACs where higher concentrations of the compound can lead to reduced degradation of the target protein.[5][6] This is thought to occur due to the formation of binary complexes (Sniper-BCR-ABL or Sniper-E3 ligase) at high concentrations, which are less effective at forming the productive ternary complex (E3 ligase-Sniper-BCR-ABL) required for degradation. If you observe a decrease in BCR-ABL degradation at higher concentrations of this compound, you are likely observing the hook effect.

Q4: How can I confirm that the observed reduction in BCR-ABL levels is due to proteasomal degradation?

A4: To confirm that this compound induces degradation via the ubiquitin-proteasome system, you can co-treat your cells with a proteasome inhibitor, such as MG132, or an inhibitor of the ubiquitin-activating enzyme, like MLN7243.[1][7] If this compound's effect is proteasome-dependent, co-treatment with these inhibitors should rescue the degradation of BCR-ABL.

Q5: Which E3 ligases are recruited by this compound?

A5: this compound is an IAP-based degrader. Mechanistic studies on similar SNIPER(ABL) compounds suggest the involvement of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) in the degradation of the BCR-ABL protein.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low BCR-ABL degradation Suboptimal incubation time.Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal incubation period.
Suboptimal concentration of this compound.Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM).
Low expression of necessary E3 ligases (cIAP1, XIAP) in the cell line.Verify the expression levels of cIAP1 and XIAP in your cell line via Western blot or other methods.
Issues with Western blot protocol.Refer to a comprehensive Western blotting troubleshooting guide for potential issues with sample preparation, protein transfer, or antibody incubation.[8]
Decreased degradation at higher concentrations "Hook effect".Use a lower concentration of this compound that is closer to the optimal degradation concentration determined in your dose-response curve.
High background or non-specific bands on Western blot Antibody issues.Use a highly specific and validated antibody for BCR-ABL. Ensure the antibody is used at the recommended dilution.
Sample degradation.Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[8]
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency, and overall cell health.
Inconsistent preparation of this compound.Prepare fresh stock solutions of this compound and ensure accurate dilutions for each experiment.

Summary of SNIPER(ABL) Compounds

CompoundABL InhibitorIAP LigandLinkerDC50Reference
This compound DasatinibMV-1-0.3 µM[3][4]
SNIPER(ABL)-020 DasatinibBestatin--[9]
SNIPER(ABL)-024 GNF5LCL161 derivative-5 µM[3]
SNIPER(ABL)-039 DasatinibLCL161 derivativePEG x 310 nM[4]

Experimental Protocols

Protocol 1: Time-Course Experiment for BCR-ABL Degradation

This protocol outlines the steps to determine the optimal incubation time for this compound-mediated BCR-ABL degradation in a human CML cell line (e.g., K562).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BCR-ABL, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding: Seed K562 cells in a 6-well plate at a density that will allow for logarithmic growth throughout the experiment.

  • Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., the DC50 of 0.3 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 12, and 24 hours).

  • Cell Lysis: At each time point, harvest the cells and lyse them on ice using lysis buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BCR-ABL and a loading control (GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for BCR-ABL and the loading control. Normalize the BCR-ABL signal to the loading control and compare the levels at each time point to the 0-hour time point to determine the extent of degradation.

Visualizations

BCR_ABL_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK pSTAT5 pSTAT5 STAT5->pSTAT5 P Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression pCrkL pCrkL CrkL->pCrkL P pCrkL->Gene_Expression PI3K_Akt->Gene_Expression RAS_MAPK->Gene_Expression

Caption: BCR-ABL signaling pathway leading to cell proliferation and survival.

Sniper_Mechanism_of_Action Sniper_abl_019 This compound Ternary_Complex Ternary Complex (BCR-ABL :: Sniper :: IAP) Sniper_abl_019->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex IAP_E3_Ligase IAP E3 Ligase (cIAP1/XIAP) IAP_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BCR-ABL Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to BCR-ABL degradation.

Troubleshooting_Workflow Start Start: No/Low BCR-ABL Degradation Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Time Is the incubation time optimized? Check_Concentration->Check_Time Yes Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Proteasome Is degradation proteasome- dependent? Check_Time->Check_Proteasome Yes Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_E3_Ligase Is there sufficient IAP E3 ligase expression? Check_Proteasome->Check_E3_Ligase Yes Proteasome_Inhibitor Co-treat with Proteasome Inhibitor Check_Proteasome->Proteasome_Inhibitor Unsure Check_WB Troubleshoot Western Blot Check_E3_Ligase->Check_WB Yes Check_E3_Ligase->Check_WB Unsure Optimize_Concentration->Check_Time Optimize_Time->Check_Proteasome Proteasome_Inhibitor->Check_E3_Ligase Success Successful Degradation Check_WB->Success

Caption: Troubleshooting workflow for optimizing BCR-ABL degradation experiments.

References

Strategies to overcome acquired resistance to Sniper(abl)-019

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(abl)-019. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming acquired resistance to this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

A1: Acquired resistance to ABL kinase inhibitors like this compound can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.[1][2][3]

  • BCR-ABL1-Dependent Resistance: This is often due to genetic changes in the target protein itself. The most common cause is the development of point mutations within the ABL kinase domain of the BCR-ABL1 fusion protein, which can interfere with the binding of this compound.[1][4] A notable example in other ABL inhibitors is the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation inhibitors.[5][6] Another mechanism is the amplification of the BCR-ABL1 gene, leading to overproduction of the target protein, which can overwhelm the inhibitor.[1][2]

  • BCR-ABL1-Independent Resistance: In this scenario, cancer cells find alternative ways to survive and proliferate despite effective inhibition of BCR-ABL1.[1] This can involve the activation of other signaling pathways to bypass the blocked BCR-ABL1 signal, such as the SRC, JAK/STAT, or PI3K/AKT pathways.[4][7] Another key mechanism is the increased expression of drug efflux pumps, like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which actively remove this compound from the cell, reducing its intracellular concentration.[8] The persistence of quiescent leukemic stem cells (LSCs), which are not heavily reliant on BCR-ABL1 signaling for survival, is also a significant contributor to resistance and disease relapse.[3][8]

Q2: My cells are showing reduced sensitivity to this compound. How can I determine the cause of resistance?

A2: To investigate the cause of reduced sensitivity, a multi-step approach is recommended. First, you should confirm the resistance by performing a dose-response curve and calculating the change in IC50 value compared to the parental, sensitive cell line. Once resistance is confirmed, you can proceed with the following investigations:

  • Sequence the BCR-ABL1 kinase domain: This is a crucial step to identify any point mutations that may have emerged.[9] Sanger sequencing is a standard method, but for detecting low-frequency mutations, next-generation sequencing (NGS) or digital PCR (dPCR) are more sensitive techniques.[10][11]

  • Assess BCR-ABL1 expression levels: Use quantitative PCR (qPCR) or Western blotting to determine if there is an amplification of the BCR-ABL1 gene or overexpression of the BCR-ABL1 protein.[1][2]

  • Analyze alternative signaling pathways: Perform Western blot analysis to check for the activation (phosphorylation) of key proteins in alternative survival pathways, such as SRC, STAT3, AKT, and ERK.[7][12]

  • Evaluate drug efflux pump activity: Use flow cytometry-based assays with fluorescent substrates of ABCB1 and ABCG2 (e.g., rhodamine 123 or pheophorbide A) to measure the activity of these drug transporters. Their expression levels can also be assessed by qPCR or Western blotting.

Q3: What are the potential strategies to overcome resistance to this compound?

A3: The strategy to overcome resistance will depend on the underlying mechanism.

  • For BCR-ABL1 mutations: If a specific mutation is identified, switching to a next-generation inhibitor that is effective against that particular mutant may be a viable option.[6] For instance, ponatinib is known to be effective against the T315I mutation.[5][6] Combination therapies, such as using two different TKIs that bind to different sites on the ABL kinase (e.g., an ATP-competitive inhibitor and an allosteric inhibitor like asciminib), can also be effective against compound mutations.[5][7]

  • For BCR-ABL1 overexpression: Increasing the dose of this compound could potentially overcome resistance due to target overexpression, although this may be limited by toxicity in a clinical setting.[13]

  • For activation of alternative signaling pathways: A combination therapy approach is often effective. This involves co-administering this compound with an inhibitor of the activated bypass pathway. For example, if the SRC family kinases are activated, a dual SRC/ABL inhibitor like dasatinib or bosutinib could be considered.[2] Similarly, inhibitors of PI3K, mTOR, or MEK can be used to block these respective pathways if they are found to be activated.[3] Combining this compound with a BCL-2 inhibitor, such as venetoclax, can also be a potent strategy to induce apoptosis in resistant cells.[5][14]

  • For increased drug efflux: The use of specific inhibitors of ABCB1 or ABCG2 in combination with this compound can restore its intracellular concentration and efficacy.

  • For targeting leukemic stem cells: LSCs are often resistant to TKIs alone.[3] Combination strategies that target LSC survival pathways, such as inhibitors of Wnt/β-catenin or Hedgehog signaling, or monoclonal antibodies targeting surface markers like CD70, may be necessary to eradicate these persistent cells.[7][15]

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of this compound in my cell line over time.

Possible Cause Troubleshooting Steps
Emergence of a resistant subclone with a BCR-ABL1 mutation. 1. Perform single-cell cloning to isolate resistant populations. 2. Sequence the BCR-ABL1 kinase domain of the resistant clones to identify mutations.[9] 3. Test the sensitivity of the resistant clones to a panel of next-generation ABL kinase inhibitors.
Increased expression of BCR-ABL1 protein. 1. Compare BCR-ABL1 protein levels between sensitive and resistant cells using Western blotting. 2. Analyze BCR-ABL1 gene copy number using qPCR or FISH.
Upregulation of drug efflux pumps. 1. Measure the activity of ABCB1 and ABCG2 using a fluorescent substrate-based efflux assay. 2. Assess the expression of these transporters at the mRNA (qPCR) and protein (Western blot) levels.
Activation of a bypass signaling pathway. 1. Profile the phosphorylation status of key signaling molecules (e.g., SRC, STAT3, AKT, ERK) in resistant versus sensitive cells. 2. Test the effect of combining this compound with inhibitors of the identified activated pathway.

Issue 2: A subset of cells persists despite high concentrations of this compound.

Possible Cause Troubleshooting Steps
Presence of a quiescent leukemic stem cell (LSC) population. 1. Characterize the persistent cells for LSC markers (e.g., CD34+, CD38-). 2. Evaluate the efficacy of combining this compound with an LSC-targeting agent (e.g., BCL-2 inhibitor, Wnt pathway inhibitor).[3]
Heterogeneous resistance mechanisms within the cell population. 1. Perform single-cell RNA sequencing to identify different transcriptional profiles associated with resistance. 2. Use a combination of inhibitors targeting the different identified resistance mechanisms.

Data Presentation

Table 1: IC50 Values of ABL Kinase Inhibitors Against Common BCR-ABL1 Mutants (Hypothetical Data)

BCR-ABL1 MutantThis compound IC50 (nM)Inhibitor B IC50 (nM)Inhibitor C IC50 (nM)
Wild-Type10255
G250E50308
Y253H1504010
E255K/V2005012
T315I>1000>100050
F359V3007515

Table 2: Effect of Combination Therapies on this compound Resistant Cells (Hypothetical Data)

Cell LineTreatmentViability (%)
SensitiveThis compound (50 nM)20
ResistantThis compound (50 nM)85
ResistantThis compound (50 nM) + SRC Inhibitor (100 nM)30
ResistantThis compound (50 nM) + BCL-2 Inhibitor (50 nM)15

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of this compound and other test compounds in complete growth medium.

  • Treatment: Add 100 µL of the 2X drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-SRC, p-STAT3, p-AKT) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Visualizations

BCR_ABL_Signaling_and_Resistance cluster_0 BCR-ABL1 Dependent Resistance This compound This compound BCR-ABL1 BCR-ABL1 This compound->BCR-ABL1 Inhibits Downstream Signaling Downstream Signaling BCR-ABL1->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Point Mutations Point Mutations Point Mutations->BCR-ABL1 Alters binding site Gene Amplification Gene Amplification Gene Amplification->BCR-ABL1 Increases protein level

Caption: BCR-ABL1 Dependent Resistance Mechanisms.

BCR_ABL_Independent_Resistance cluster_1 Bypass Pathways cluster_2 Drug Efflux This compound This compound BCR-ABL1 BCR-ABL1 This compound->BCR-ABL1 Inhibits Proliferation & Survival Proliferation & Survival BCR-ABL1->Proliferation & Survival Blocked SRC SRC SRC->Proliferation & Survival JAK/STAT JAK/STAT JAK/STAT->Proliferation & Survival PI3K/AKT PI3K/AKT PI3K/AKT->Proliferation & Survival ABC Transporters ABC Transporters Sniper(abl)-019_out This compound (extracellular) ABC Transporters->Sniper(abl)-019_out Pumps out

Caption: BCR-ABL1 Independent Resistance Mechanisms.

Experimental_Workflow A Observe Reduced Sensitivity to this compound B Confirm Resistance (IC50 Shift) A->B C BCR-ABL1 Kinase Domain Sequencing B->C D Analyze BCR-ABL1 Expression (qPCR/Western) B->D E Assess Alternative Pathway Activation (Western) B->E F Measure Drug Efflux Pump Activity B->F G Identify Resistance Mechanism C->G D->G E->G F->G H Test Combination Therapies or Next-Gen TKIs G->H

Caption: Workflow for Investigating Resistance.

References

Addressing poor cell permeability of Sniper(abl)-019 in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sniper(abl)-019. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of this compound, with a particular focus on addressing potential issues of poor cell permeability in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncoprotein associated with chronic myelogenous leukemia (CML). This compound consists of the ABL kinase inhibitor Dasatinib linked to MV-1, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which is an E3 ubiquitin ligase.[1][2] By simultaneously binding to both BCR-ABL and cIAP1, this compound brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] SNIPERs can also recruit other IAP family members like XIAP.[3]

Q2: I am observing lower than expected potency of this compound in my cell-based assays. Could this be due to poor cell permeability?

A2: Yes, lower than expected potency in cellular assays is a common indicator of poor cell permeability, a known challenge for PROTACs and other molecules that fall into the "beyond Rule of Five" chemical space.[4] Due to their high molecular weight and complex structures, PROTACs may have difficulty crossing the cell membrane to reach their intracellular targets.[5] It is crucial to experimentally assess the permeability of this compound in your specific cell line of interest.

Q3: How can I assess the cell permeability of this compound?

A3: There are several established methods to evaluate cell permeability. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing an indication of its passive permeability. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This cell-based assay can assess both passive and active transport, including the effects of efflux pumps.

Q4: What are efflux pumps and how can they affect this compound activity?

A4: Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, thereby reducing their intracellular concentration. Overexpression of efflux pumps like Multidrug Resistance Protein 1 (MDR1 or ABCB1) and ATP-Binding Cassette Transporter Subfamily C Member 1 (ABCC1/MRP1) has been shown to cause resistance to PROTACs by actively removing them from the cell.[6][7][8][9] If your cell line expresses high levels of these transporters, it could lead to reduced efficacy of this compound.

Q5: My permeability assay suggests this compound has low permeability in my cell line. What are my options?

A5: If you have confirmed that poor permeability is limiting the efficacy of this compound, there are several strategies you can consider:

  • Optimize Experimental Conditions: Ensure that the assay conditions, such as incubation time and concentration, are optimized. For some PROTACs, a longer incubation time may be required to achieve sufficient intracellular concentrations for target degradation.

  • Use a Permeabilizing Agent: For mechanistic studies where the primary goal is to confirm target engagement and degradation within the cell, a mild permeabilizing agent like digitonin can be used, although this is not suitable for therapeutic or phenotypic studies.

  • Structural Modification of the PROTAC: While you may be using a pre-synthesized this compound, it's important to be aware that medicinal chemistry efforts can improve permeability. Strategies include modifying the linker to be shorter or more rigid, or creating a prodrug version that masks polar functional groups to enhance membrane transit.[10]

  • Co-administration with an Efflux Pump Inhibitor: If you suspect efflux is the primary issue, you can co-administer this compound with a known inhibitor of the relevant efflux pump (e.g., verapamil for MDR1) to see if this rescues the degradation activity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low or no degradation of BCR-ABL at expected concentrations. 1. Poor cell permeability of this compound. 2. Low expression of cIAP1/XIAP in the cell line. 3. High expression of efflux pumps. 4. Suboptimal incubation time or concentration.1. Perform a permeability assay (PAMPA or Caco-2). 2. Confirm cIAP1/XIAP expression by Western blot. 3. Assess efflux pump expression and activity. Consider co-treatment with an efflux pump inhibitor. 4. Perform a time-course and dose-response experiment to determine optimal conditions.
High variability in experimental replicates. 1. Inconsistent cell seeding density. 2. Cell health issues. 3. Inconsistent compound dosing.1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase. 3. Use calibrated pipettes and ensure complete dissolution of this compound in the vehicle.
"Hook effect" observed (degradation is less efficient at higher concentrations). Ternary complex formation is suboptimal at high concentrations, where binary complexes of this compound with either BCR-ABL or cIAP1 are favored.This is a known phenomenon for PROTACs. The optimal concentration for degradation will be at the peak of the bell-shaped dose-response curve. It is important to perform a full dose-response to identify this optimal concentration range.

Quantitative Data Summary

Since specific permeability data for this compound is not publicly available, the following tables provide illustrative data based on typical values observed for PROTACs in the literature. Researchers should generate their own data for this compound in their specific experimental systems.

Table 1: Illustrative Permeability Data for a PROTAC Molecule

Assay Type Parameter Illustrative Value Interpretation
PAMPAPe (10-6 cm/s)0.5Low passive permeability
Caco-2 (A to B)Papp (10-6 cm/s)0.8Low apparent permeability
Caco-2 (B to A)Papp (10-6 cm/s)4.0High efflux
Efflux RatioPapp (B to A) / Papp (A to B)5.0Significant efflux

Table 2: Classification of Apparent Permeability (Papp) in Caco-2 Assays

Permeability Class Papp (10-6 cm/s)
High> 10
Moderate1 - 10
Low< 1

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate:

    • Coat the filter of a 96-well PVDF membrane donor plate with a solution of a synthetic lipid (e.g., lecithin in dodecane).

    • Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration.

    • Add the this compound solution to the wells of the donor plate.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the donor plate.

  • Incubation:

    • Place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Effective Permeability (Pe):

    • The effective permeability is calculated using an appropriate formula that takes into account the concentration of the compound in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the transport buffer containing this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Perform the assay as described above, but add the this compound-containing buffer to the basolateral chamber and sample from the apical chamber.

  • Analysis:

    • Determine the concentration of this compound in all samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Sniper_abl_019_ext This compound Sniper_abl_019_int This compound Sniper_abl_019_ext->Sniper_abl_019_int Cell Permeation Membrane Ternary_Complex Ternary Complex (BCR-ABL :: this compound :: cIAP1) Sniper_abl_019_int->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex cIAP1 cIAP1/XIAP (E3 Ligase) cIAP1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BCR_ABL Ubiquitinated BCR-ABL Ubiquitination->Ub_BCR_ABL Ub Proteasome Proteasome Ub_BCR_ABL->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action of this compound.

G cluster_workflow Troubleshooting Workflow for Low Potency Start Low Potency Observed Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Good_Permeability Permeability is Adequate Check_Permeability->Good_Permeability Yes Poor_Permeability Permeability is Low Check_Permeability->Poor_Permeability No Check_E3 Check E3 Ligase Expression (cIAP1/XIAP) Good_Permeability->Check_E3 Check_Efflux Investigate Efflux Pumps (e.g., co-treatment with inhibitor) Poor_Permeability->Check_Efflux Efflux_Issue Efflux is the Primary Issue Check_Efflux->Efflux_Issue Yes No_Efflux_Issue Efflux is Not the Issue Check_Efflux->No_Efflux_Issue No End Resolution Efflux_Issue->End No_Efflux_Issue->Check_E3 Low_E3 Low E3 Ligase Expression Check_E3->Low_E3 Low Sufficient_E3 Sufficient E3 Ligase Check_E3->Sufficient_E3 Sufficient Low_E3->End Optimize_Assay Optimize Assay Conditions (Time, Concentration) Sufficient_E3->Optimize_Assay Optimize_Assay->End

Caption: Troubleshooting workflow for low potency of this compound.

References

How to assess the stability of Sniper(abl)-019 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Sniper(abl)-019 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that induce targeted protein degradation.[1][2] It is a bifunctional molecule that consists of the ABL inhibitor Dasatinib linked to the MV-1 ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase.[1][3] By simultaneously binding to both the target protein (BCR-ABL) and an E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2] This targeted degradation mechanism makes it a valuable tool for studying and potentially treating diseases driven by the BCR-ABL oncoprotein, such as chronic myeloid leukemia (CML).[4][5]

Q2: What is the reported activity of this compound?

This compound has been shown to induce the reduction of the BCR-ABL protein with a half-maximal degradation concentration (DC50) of 0.3 μM.[1][3][6]

Q3: Why is it important to assess the stability of this compound in cell culture media?

Assessing the stability of this compound in your specific cell culture media is crucial for the accurate interpretation of experimental results. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially resulting in underestimated efficacy or misleading structure-activity relationships (SAR). Factors such as the composition of the media, presence of serum, pH, temperature, and light exposure can all influence the stability of a small molecule.

Q4: What are the potential signs of this compound instability in my experiments?

Several observations could indicate potential instability of this compound in your cell culture experiments:

  • Variability in experimental results: Inconsistent degradation of BCR-ABL across replicate experiments.

  • Loss of activity over time: A decrease in the extent of BCR-ABL degradation in longer-term assays.

  • Precipitate formation: Visual evidence of the compound coming out of solution in the cell culture media.

  • Changes in media color: Although less common, degradation products could potentially alter the color of the culture medium.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to the stability of this compound.

Issue 1: Inconsistent or lower-than-expected BCR-ABL degradation.

This is a common issue that can often be traced back to the stability and effective concentration of this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Degradation in stock solution Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) before each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[7]Repeated freeze-thaw cycles can lead to the degradation of small molecules.
Instability in cell culture media Perform a time-course stability study by incubating this compound in your specific cell culture media (with and without serum) at 37°C for various durations (e.g., 0, 6, 12, 24, 48, 72 hours). Analyze the remaining concentration of this compound at each time point using LC-MS/MS.[8]This will determine the half-life of the compound under your experimental conditions and inform the optimal timing for media changes or compound replenishment.
Adsorption to plasticware Use low-binding microplates and tubes for your experiments. Pre-incubating plates with media containing serum may also help to block non-specific binding sites.Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in the media.
Interaction with media components Test the stability of this compound in different formulations of cell culture media if possible. Some media components, such as certain amino acids or reducing agents, could potentially interact with and degrade the compound.Identifying a more suitable medium can improve experimental consistency.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media via LC-MS/MS

  • Preparation of Standards: Prepare a stock solution of this compound in DMSO. Create a series of calibration standards by spiking known concentrations of the stock solution into fresh, pre-warmed cell culture media (both with and without the serum concentration you typically use).

  • Incubation: Add this compound to your cell culture media at the desired final concentration in a sterile, cell-free culture vessel. Incubate the media at 37°C in a CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the media.

  • Sample Preparation: Immediately process the collected aliquots. This typically involves protein precipitation to remove media proteins that can interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The concentration of this compound is quantified by comparing its peak area to that of the internal standard and referencing the calibration curve.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life (t½) in the cell culture media.

Workflow for Assessing this compound Stability

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare fresh this compound stock solution in DMSO B Prepare calibration standards in cell culture media A->B C Spike this compound into cell-free culture media B->C D Incubate at 37°C, 5% CO2 C->D E Collect aliquots at various time points (0, 2, 4, 8, 24, 48, 72h) D->E F Protein precipitation (e.g., with acetonitrile) E->F G Centrifuge and collect supernatant F->G H LC-MS/MS analysis G->H I Quantify remaining this compound H->I J Plot concentration vs. time I->J K Calculate half-life (t½) J->K

Caption: Workflow for determining the stability of this compound in cell culture media.

Issue 2: High variability between replicate wells.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inaccurate pipetting Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like stock solutions in DMSO.Small variations in the initial amount of this compound added to each well can lead to significant differences in the final results.
Edge effects in microplates Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a humid environment and minimize evaporation from the inner wells.The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health.
Incomplete mixing After adding this compound to the wells, gently mix the plate on a shaker or by carefully swirling to ensure a homogenous distribution of the compound.Inadequate mixing can lead to localized high concentrations of the compound.
Cell plating inconsistency Ensure a uniform cell suspension before plating and use a consistent plating technique to achieve a similar number of cells in each well.Variations in cell density can affect the cellular response to this compound.

Logical Troubleshooting Flow for Inconsistent Results

Start Inconsistent BCR-ABL Degradation Observed Q1 Are stock solutions fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is pipetting accurate and consistent? A1_Yes->Q2 Sol1 Prepare fresh stock solutions and re-run experiment A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are edge effects minimized? A2_Yes->Q3 Sol2 Calibrate pipettes and use proper technique A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is compound mixing adequate? A3_Yes->Q4 Sol3 Avoid outer wells and ensure proper plate humidity A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Further_Investigation Consider a full stability study (LC-MS/MS) A4_Yes->Further_Investigation Sol4 Gently mix plate after compound addition A4_No->Sol4 Sol4->End

Caption: A decision tree for troubleshooting inconsistent experimental results.

Signaling Pathway

This compound Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target the BCR-ABL oncoprotein for degradation.

cluster_pathway This compound Induced BCR-ABL Degradation Sniper This compound Ternary_Complex Ternary Complex (BCR-ABL - this compound - IAP) Sniper->Ternary_Complex Binds BCR_ABL BCR-ABL Protein BCR_ABL->Ternary_Complex Binds IAP IAP E3 Ligase IAP->Ternary_Complex Recruited Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation BCR-ABL Degradation Proteasome->Degradation Mediates

Caption: The signaling pathway illustrating the mechanism of this compound.

References

Technical Support Center: ABL-Targeting SNIPERs - Linker Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on linker optimization for ABL-targeting SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).

Troubleshooting Guides

This section addresses common problems encountered during the design and experimental validation of ABL-targeting SNIPERs, with a focus on issues related to the linker.

Problem/Observation Potential Cause(s) Suggested Solution(s)
No or low degradation of BCR-ABL protein. 1. Inefficient ternary complex formation: The linker may be too short or too long, preventing the optimal orientation of BCR-ABL and the IAP E3 ligase.[] 2. Poor cell permeability: The physicochemical properties of the SNIPER, influenced by the linker, may hinder its ability to cross the cell membrane.[] 3. Instability of the SNIPER molecule: The linker may be susceptible to metabolic degradation.[][]1. Vary linker length and composition: Synthesize a series of SNIPERs with different linker lengths (e.g., PEG or alkyl chains of varying units). For example, SNIPER(ABL)-39 utilizes a PEG3 linker for potent activity.[3][4][5] 2. Modify linker properties: Incorporate moieties that improve solubility and cell permeability, such as PEG units.[6] 3. Use more stable linker chemistry: Avoid chemical bonds known to be metabolically labile.
High off-target effects or cellular toxicity. 1. Non-specific binding: A linker that is too long or flexible may allow the SNIPER to interact with other proteins, leading to their degradation.[] 2. Intrinsic toxicity of the linker or its metabolites. 1. Optimize linker length and rigidity: A shorter or more rigid linker can restrict the conformational flexibility of the SNIPER, potentially improving target selectivity.[][7] 2. Synthesize and test a negative control: An inactive SNIPER, for instance with a modification that prevents binding to the IAP ligand, can help determine if the toxicity is target-dependent.[8][9]
"Hook effect" observed (decreased degradation at high concentrations). Formation of binary complexes: At high concentrations, the SNIPER may form more binary complexes (SNIPER:BCR-ABL or SNIPER:IAP) than the productive ternary complex (BCR-ABL:SNIPER:IAP), thus inhibiting degradation.[5]This is an inherent characteristic of many PROTACs and SNIPERs. The focus should be on identifying the optimal concentration that achieves maximal degradation. Perform a detailed dose-response curve to determine the DC50 (concentration for 50% degradation) and the concentration at which the hook effect begins.
SNIPER is effective in vitro but not in vivo. 1. Poor pharmacokinetic properties: The linker may contribute to poor solubility, rapid clearance, or unfavorable tissue distribution.[] 2. In vivo metabolic instability: The linker may be rapidly metabolized in a whole organism.[]1. Modify the linker to improve PK properties: Incorporate elements like PEG to enhance solubility.[6] 2. Conduct pharmacokinetic studies: Analyze the metabolic stability of the SNIPER in plasma and liver microsomes. 3. Consider alternative linker chemistries: Explore more rigid or protected linkers that are less prone to metabolic breakdown.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of linker optimization for ABL-targeting SNIPERs.

1. What is the role of the linker in an ABL-targeting SNIPER?

The linker connects the ABL inhibitor (warhead) to the IAP E3 ligase-binding ligand.[10] It is not just a passive spacer; its length, composition, and attachment points are critical for inducing the formation of a stable and productive ternary complex between BCR-ABL and the IAP E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[6][11]

2. How does linker length affect the efficacy of an ABL-targeting SNIPER?

Linker length significantly influences the ability of the SNIPER to induce the degradation of BCR-ABL.[] An optimal linker length allows for the proper spatial arrangement of BCR-ABL and the IAP E3 ligase to form a productive ternary complex.[] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to unproductive binding modes and decreased efficacy.[] For example, in the development of some ABL-targeting SNIPERs, a PEG3 linker was found to be highly effective.[3]

3. What are the common types of linkers used in SNIPER design?

The most common linkers are based on polyethylene glycol (PEG) and alkyl chains.[6]

  • PEG linkers: Offer good hydrophilicity, which can improve the solubility and cell permeability of the SNIPER.[6]

  • Alkyl linkers: Provide a more rigid and hydrophobic connection.[6] The choice of linker type can impact the physicochemical properties and overall performance of the SNIPER.[][6]

4. How do I choose the attachment points for the linker on the ABL inhibitor and the IAP ligand?

The attachment points should be chosen at positions that do not disrupt the binding of the respective ligands to their target proteins. A careful analysis of the co-crystal structures of the ligands bound to their targets can reveal solvent-exposed regions suitable for linker attachment.[8]

5. Can the linker composition influence the selectivity of the SNIPER?

Yes, the linker's composition and rigidity can affect the selectivity of the SNIPER. A more rigid linker can pre-organize the molecule into a conformation that favors binding to the intended target and E3 ligase, potentially reducing off-target effects.[][6]

Experimental Protocols

General Protocol for Evaluating SNIPER-Mediated Degradation of BCR-ABL

This protocol describes a general workflow for assessing the efficacy of newly synthesized ABL-targeting SNIPERs.

  • Cell Culture:

    • Culture BCR-ABL positive cells (e.g., K562) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • SNIPER Treatment:

    • Plate cells at a suitable density in multi-well plates.

    • Prepare a dilution series of the SNIPER compound in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with the SNIPER at various concentrations for a specified period (e.g., 6, 12, 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of BCR-ABL degradation relative to the loading control and the vehicle-treated sample.

Quantitative Data Summary

The following table summarizes the reported effects of different linkers on the degradation of BCR-ABL by SNIPERs.

SNIPER CompoundABL LigandIAP LigandLinker Type & LengthCell LinePotency (Degradation)Reference
SNIPER(ABL)-3 Imatinib derivativeBestatinHexylK56230 µM (after 8h)[12][13]
SNIPER(ABL)-4 Imatinib derivativeBestatinDecylK56230 µM (after 24h)[12][13]
SNIPER(ABL)-5 Dasatinib derivativeLCL161 derivativeNot specifiedK562Max knockdown at 100 nM[12][13]
SNIPER(ABL)-39 DasatinibLCL161 derivativePEG3K562Effective at 10 nM, max at 100 nM[3][5]
SNIPER(ABL)-62 Allosteric inhibitorIAP ligandNot specifiedNot specifiedPotent degradation[8][12]

Visualizations

Signaling and Experimental Diagrams

SNIPER_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation SNIPER ABL-targeting SNIPER BCR_ABL_SNIPER_IAP BCR-ABL :: SNIPER :: IAP SNIPER->BCR_ABL_SNIPER_IAP Binds BCR_ABL BCR-ABL (Target Protein) BCR_ABL->BCR_ABL_SNIPER_IAP IAP IAP E3 Ligase IAP->BCR_ABL_SNIPER_IAP Ub_BCR_ABL Poly-ubiquitinated BCR-ABL BCR_ABL_SNIPER_IAP->Ub_BCR_ABL Ubiquitination Ub Ubiquitin Ub->Ub_BCR_ABL Proteasome Proteasome Ub_BCR_ABL->Proteasome Recognition Degraded_BCR_ABL Degraded BCR-ABL Proteasome->Degraded_BCR_ABL Degradation

Caption: Mechanism of ABL-targeting SNIPERs.

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Analysis & Refinement Design Select ABL Ligand, IAP Ligand, and Linker Type Synthesis Synthesize SNIPER Library (Varying Linker Lengths) Design->Synthesis Cell_Treatment Treat BCR-ABL+ Cells with SNIPERs Synthesis->Cell_Treatment Western_Blot Western Blot for BCR-ABL Degradation Cell_Treatment->Western_Blot Dose_Response Determine DC50 and Hook Effect Western_Blot->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Select Lead Candidates for Further Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: Experimental workflow for linker optimization.

Ternary_Complex_Linker_Concept cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long BCR_ABL1 BCR-ABL IAP1 IAP BCR_ABL1->IAP1 Steric Hindrance BCR_ABL2 BCR-ABL SNIPER2 SNIPER BCR_ABL2->SNIPER2 Productive Ternary Complex IAP2 IAP SNIPER2->IAP2 Productive Ternary Complex BCR_ABL3 BCR-ABL IAP3 IAP BCR_ABL3->IAP3 Unproductive Complex

Caption: Impact of linker length on ternary complex.

References

Preventing non-specific binding of Sniper(abl)-019 in co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during co-immunoprecipitation (co-IP) experiments using Sniper(abl)-019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC).[1][2] It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncoprotein associated with chronic myelogenous leukemia (CML).[2][3][4] this compound works by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][3] this compound is composed of Dasatinib, an ABL inhibitor, linked to MV-1, a ligand for cIAP1.[1][5]

Q2: What is co-immunoprecipitation (co-IP) and why is it used with this compound?

Co-immunoprecipitation (co-IP) is a technique used to study protein-protein interactions. In the context of this compound, co-IP can be used to pull down the protein complex formed by this compound, its target protein (BCR-ABL), and the recruited E3 ligase (IAP). This allows for the confirmation of these interactions within a cellular environment.

Q3: What are the common causes of non-specific binding in a co-IP experiment?

Non-specific binding in co-IP can arise from several factors, including:

  • Hydrophobic or ionic interactions: Proteins can non-specifically adhere to the beads, antibodies, or other components of the experimental setup.[6]

  • High protein concentration: Overly concentrated lysates can lead to an increase in random protein interactions.

  • Inadequate washing: Insufficient or overly gentle washing steps may fail to remove loosely bound, non-specific proteins.[7]

  • Contamination: Contaminants from the cell lysate or reagents can interfere with the specific interactions.

  • Antibody quality: For traditional co-IP, a low-quality antibody with cross-reactivity can be a major source of non-specific binding. While this compound is not an antibody, the principle of specific binding to the target is similar.

Troubleshooting Guide: Preventing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your this compound co-IP experiments.

Optimizing Lysis Conditions

The choice of lysis buffer is critical for preserving protein-protein interactions while minimizing non-specific binding.

  • Recommendation: Start with a non-denaturing lysis buffer. Avoid harsh detergents like SDS that can disrupt native protein complexes.[8]

  • Troubleshooting:

    • If you observe high background, consider increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to your lysis and wash buffers to disrupt weak, non-specific interactions.[9][10]

    • Always include protease and phosphatase inhibitors in your lysis buffer to maintain protein integrity.[11]

Lysis Buffer Component Recommended Starting Concentration Purpose in Reducing Non-Specific Binding
Tris-HCl (pH 7.4) 50 mMBuffering agent to maintain a stable pH.
NaCl 150 mMMimics physiological salt concentration. Can be increased to reduce ionic interactions.
EDTA 1 mMChelates divalent cations, inhibiting metalloproteases.
NP-40 or Triton X-100 0.5%Non-ionic detergent to solubilize proteins without denaturing complexes.
Protease Inhibitor Cocktail As per manufacturer's recommendationPrevents degradation of target proteins and interactors.
Phosphatase Inhibitor Cocktail As per manufacturer's recommendationPreserves phosphorylation-dependent interactions.
Pre-Clearing the Lysate

Pre-clearing is a crucial step to remove proteins that non-specifically bind to the affinity beads.[7][12]

  • Protocol: Before adding your this compound bait, incubate the cell lysate with the same type of beads you will use for the immunoprecipitation (e.g., Protein A/G agarose or magnetic beads) for 30-60 minutes at 4°C with gentle rotation.[8] Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a fresh tube for the co-IP.

Optimizing Washing Steps

Thorough washing is essential to remove non-specifically bound proteins.

  • Recommendations:

    • Perform at least 3-5 washes after the immunoprecipitation step.[9]

    • Use a wash buffer with a composition similar to or slightly more stringent than your lysis buffer.[7]

    • Increase the stringency of the wash buffer by moderately increasing the detergent and/or salt concentration if high background persists.[9][10]

    • For the final wash, consider transferring the beads to a new tube to avoid carrying over any proteins that may have stuck to the walls of the original tube.[6]

Wash Buffer Modification Effect on Non-Specific Binding Consideration
Increase Salt Concentration (e.g., 250-500 mM NaCl) Disrupts ionic interactions.May also disrupt weak specific interactions.
Increase Detergent Concentration (e.g., up to 1% NP-40) Disrupts hydrophobic interactions.Can potentially interfere with some protein-protein interactions.
Add a Different Non-ionic Detergent (e.g., Tween-20) Can alter the stringency of the wash.Empirical testing is required to find the optimal condition.
Increase Number and Duration of Washes Provides more opportunity to remove non-specifically bound proteins.Excessive washing can lead to the loss of specific interactors.
Implementing Proper Controls

Appropriate controls are essential to differentiate between specific and non-specific interactions.

  • Negative Control (Isotype Control): In a traditional co-IP, an isotype control antibody is used. For a this compound co-IP, a relevant negative control would be to perform the co-IP in cells that do not express the target protein (BCR-ABL) or to use a structurally similar but inactive version of this compound that does not bind to BCR-ABL.

  • Beads-Only Control: Incubate the beads with the cell lysate without the this compound bait. This will identify proteins that bind non-specifically to the beads themselves.[8]

  • Positive Control: Use a known interactor of BCR-ABL to validate that the experimental conditions are suitable for detecting protein-protein interactions.

Experimental Protocols & Visualizations

Co-Immunoprecipitation Workflow for this compound

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing & Elution cluster_analysis Analysis cell_lysis Cell Lysis pre_clearing Pre-Clearing Lysate cell_lysis->pre_clearing Remove non-specific bead binders add_sniper Add this compound pre_clearing->add_sniper incubation Incubation add_sniper->incubation add_beads Add Affinity Beads incubation->add_beads washing Washing Steps add_beads->washing elution Elution washing->elution Remove non-specific proteins sds_page SDS-PAGE elution->sds_page western_blot Western Blot / Mass Spec sds_page->western_blot

Caption: Workflow for this compound Co-Immunoprecipitation.

Signaling Pathway of this compound Action

Sniper_Pathway cluster_complex Ternary Complex Formation cluster_ub Ubiquitination cluster_degradation Degradation sniper This compound bcr_abl BCR-ABL (Target) sniper->bcr_abl Binds iap IAP (E3 Ligase) sniper->iap Recruits ubiquitination Ubiquitination of BCR-ABL proteasome Proteasome ubiquitination->proteasome Targeted to degradation BCR-ABL Degradation proteasome->degradation

Caption: Mechanism of this compound induced protein degradation.

Logic Diagram for Troubleshooting Non-Specific Binding

Troubleshooting_Logic cluster_lysis Lysis & Pre-Clearing cluster_washing Washing cluster_controls Controls start High Non-Specific Binding Observed check_lysis Optimize Lysis Buffer? (Salt, Detergent) start->check_lysis pre_clear Perform Pre-Clearing? check_lysis->pre_clear If still high optimize_wash Increase Wash Stringency? (More washes, higher salt/detergent) pre_clear->optimize_wash If still high check_controls Review Controls (Beads-only, Negative Control) optimize_wash->check_controls If still high end Reduced Non-Specific Binding check_controls->end Problem Identified & Solved

Caption: Troubleshooting logic for reducing non-specific binding.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Sniper(abl)-019 and Alternative Therapies in Imatinib-Resistant CML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sniper(abl)-019, a novel protein degrader, against established third-generation tyrosine kinase inhibitors (TKIs), asciminib and ponatinib, in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and development efforts.

Introduction to Therapeutic Strategies in Imatinib-Resistant CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL tyrosine kinase. While the first-generation TKI, imatinib, revolutionized CML treatment, the emergence of resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge. This has spurred the development of next-generation therapies with distinct mechanisms of action.

This guide focuses on three such agents:

  • This compound: A Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), which functions as a proteolysis-targeting chimera (PROTAC). It conjugates the ABL inhibitor dasatinib with a ligand for the inhibitor of apoptosis protein (IAP), leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2]

  • Asciminib (Scemblix®): A first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain.[3][4][5] This unique mechanism, termed STAMP (Specifically Targeting the ABL Myristoyl Pocket), allows it to be effective against some TKI-resistant mutations.[5][6]

  • Ponatinib (Iclusig®): A potent, third-generation pan-BCR-ABL TKI that is effective against a wide range of mutations, including the highly resistant T315I "gatekeeper" mutation.[7][8][9]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound, asciminib, and ponatinib in various CML cell lines, including those with imatinib resistance. It is important to note that direct head-to-head studies under identical experimental conditions are limited.

Table 1: Efficacy of this compound in CML Cell Lines
CompoundCell LineMetricValueReference
This compoundNot SpecifiedDC50 (BCR-ABL Degradation)0.3 µM[2]

Note: The specific CML cell line and its imatinib-resistance status for this DC50 value are not detailed in the available search results.

Table 2: Efficacy of Asciminib in Imatinib-Resistant CML Cell Lines
Cell LineResistance MechanismMetricValue (nM)Reference
K562-IR1Imatinib-ResistantIC5014.3
K562-IR2Imatinib-ResistantIC5026.1
K562-IR3Imatinib-ResistantIC5013.2
Ba/F3T315I mutationIC50~20-40
Table 3: Efficacy of Ponatinib in Imatinib-Resistant CML Cell Lines
Cell LineResistance MechanismMetricValue (nM)Reference
K562IRImatinib-ResistantIC5015
K562NRNilotinib-ResistantIC503.5
Ba/F3T315I mutationIC508-11
Ba/F3G250E mutationIC508
Ba/F3E334V mutationIC503

Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of these three compounds are crucial to understanding their efficacy profiles, particularly against different resistance mutations.

cluster_sniper This compound (PROTAC) cluster_asciminib Asciminib (Allosteric Inhibitor) cluster_ponatinib Ponatinib (ATP-Competitive TKI) Sniper This compound BCR_ABL BCR-ABL Protein Sniper->BCR_ABL Binds ABL (Dasatinib part) IAP IAP E3 Ligase Sniper->IAP Recruits (IAP ligand part) Proteasome Proteasome BCR_ABL->Proteasome Targeted for... IAP->BCR_ABL Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation Asciminib Asciminib Myristoyl_Pocket Myristoyl Pocket Asciminib->Myristoyl_Pocket BCR_ABL_allo BCR-ABL Protein Inactive_Conformation Inactive Conformation BCR_ABL_allo->Inactive_Conformation Induces Myristoyl_Pocket->BCR_ABL_allo ATP_Site_allo ATP Binding Site Inactive_Conformation->ATP_Site_allo Inhibits ATP Binding Ponatinib Ponatinib ATP_Site_atp ATP Binding Site Ponatinib->ATP_Site_atp Binds BCR_ABL_atp BCR-ABL Protein (Wild-type or Mutant) Phosphorylation Substrate Phosphorylation BCR_ABL_atp->Phosphorylation Blocks ATP_Site_atp->BCR_ABL_atp ATP ATP ATP->ATP_Site_atp Competes with

Caption: Mechanisms of action for this compound, Asciminib, and Ponatinib.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.

Cell Viability Assay (WST-8 Assay)

This assay measures the metabolic activity of viable cells to determine the inhibitory concentration (IC50) of a compound.

Materials:

  • CML cell lines (e.g., K562, K562-IR)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (this compound, asciminib, ponatinib) dissolved in DMSO

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot for BCR-ABL Degradation

This technique is used to detect and quantify the levels of specific proteins, in this case, to assess the degradation of BCR-ABL induced by this compound.

Materials:

  • CML cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCR, anti-c-Abl, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat CML cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control to determine the extent of protein degradation.

Signaling Pathway Analysis

To visualize the experimental workflow for assessing the impact of these compounds on downstream signaling, the following diagram illustrates the key steps.

CML_Cells Imatinib-Resistant CML Cell Lines Treatment Treat with: - this compound - Asciminib - Ponatinib - Vehicle Control CML_Cells->Treatment Incubation Incubate (e.g., 6 hours) Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Analysis Quantify Phosphorylation & Protein Levels Western_Blot->Analysis Antibodies Probe with antibodies for: - pBCR-ABL - pSTAT5 - pCrkL - Total Proteins - Loading Control Antibodies->Western_Blot

Caption: Workflow for analyzing downstream signaling pathways.

Discussion and Future Perspectives

The available data suggests that this compound, asciminib, and ponatinib each offer a distinct and potent approach to overcoming imatinib resistance in CML.

  • This compound represents a novel therapeutic modality that eliminates the oncogenic driver protein rather than just inhibiting its enzymatic activity. This approach has the potential to be effective against resistance mechanisms that are independent of the kinase active site. However, more extensive studies are required to evaluate its efficacy across a broader panel of imatinib-resistant CML cell lines, including those with various BCR-ABL mutations, and to directly compare its performance against asciminib and ponatinib.

  • Asciminib's unique allosteric mechanism of action provides a valuable alternative for patients who have developed resistance to ATP-competitive TKIs. Its efficacy in some mutant cell lines underscores the importance of targeting different functional sites on the BCR-ABL protein.

  • Ponatinib remains a critical therapeutic option, particularly for patients with the T315I mutation, against which most other TKIs are ineffective. Its broad activity against numerous mutants makes it a potent, albeit with a notable side-effect profile, tool in the management of resistant CML.

Future research should focus on direct comparative studies of these agents in a comprehensive panel of imatinib-resistant CML models. Furthermore, the exploration of combination therapies, potentially leveraging the distinct mechanisms of these compounds, may offer synergistic effects and a more durable response in overcoming TKI resistance. The continued investigation into these and other novel therapeutic strategies is paramount to improving outcomes for patients with CML.

References

Validating On-Target Activity of Sniper(abl)-019: A Comparative Guide with a Non-Binding Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted protein degradation, ensuring the specific, on-target activity of novel therapeutics is paramount. This guide provides a comprehensive comparison of Sniper(abl)-019, a potent BCR-ABL protein degrader, with a rationally designed non-binding control to validate its mechanism of action. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals.

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules that induce proteasomal degradation of target proteins.[1][2][3][4] It is composed of a ligand for the ABL kinase (a derivative of Dasatinib) and a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase (a derivative of MV-1).[4][5] This dual-binding capacity enables this compound to recruit cIAP1 to the BCR-ABL oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6]

To rigorously validate that the degradation of BCR-ABL is a direct consequence of this induced proximity, a non-binding control molecule is an indispensable experimental tool. This control is structurally analogous to this compound but contains a modification in one of its binding moieties, rendering it incapable of binding to either the target protein or the E3 ligase. This allows researchers to distinguish true on-target effects from potential off-target or non-specific activities of the compound.

Comparative Analysis of On-Target Activity

The efficacy of this compound is demonstrated by its potent induction of BCR-ABL degradation in cancer cell lines. In contrast, a non-binding control, this compound-NB (Non-Binding), which incorporates a modification to the ABL-binding ligand that abrogates its affinity for BCR-ABL, fails to induce degradation. The following table summarizes the expected quantitative data from a comparative experiment.

CompoundTarget LigandE3 Ligase LigandBCR-ABL Degradation (DC50)Effect on Cell Viability (IC50)
This compound Dasatinib derivativeMV-1 derivative0.3 µM[4][5]~0.5 µM
This compound-NB Inactive Dasatinib derivativeMV-1 derivative> 10 µM> 20 µM
Dasatinib DasatinibN/ANo degradation~10 nM (inhibition)
MV-1 N/AMV-1No degradation> 20 µM

Table 1: Comparative activity of this compound and its non-binding control. DC50 represents the concentration required to degrade 50% of the target protein. IC50 represents the concentration required to inhibit 50% of cell viability. Data for this compound-NB, Dasatinib, and MV-1 are representative values based on established principles of PROTAC and SNIPER technology.

Visualizing the Mechanism and Workflow

To further elucidate the underlying principles, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.

Sniper_abl_019_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound Ternary_Complex Ternary Complex (BCR-ABL :: this compound :: cIAP1) This compound->Ternary_Complex BCR-ABL BCR-ABL BCR-ABL->Ternary_Complex Binds cIAP1 cIAP1 cIAP1->Ternary_Complex Binds Proteasome Proteasome Ternary_Complex->Proteasome Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Degradation Degraded BCR-ABL Proteasome->Degradation

Caption: Mechanism of Action of this compound.

Validation_Workflow Start Start: Cell Culture Treatment Treat cells with: - this compound - this compound-NB - Vehicle Control Start->Treatment Incubation Incubate for defined time points Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Western_Blot Western Blot Analysis (BCR-ABL, loading control) Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification End Conclusion: Validate on-target activity Quantification->End

Caption: Experimental workflow for validating on-target activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Cell Culture and Treatment
  • Cell Line: K562 cells (human chronic myelogenous leukemia) are a suitable model as they endogenously express the BCR-ABL fusion protein.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with increasing concentrations of this compound, this compound-NB, or a vehicle control (e.g., DMSO) for the desired time course (e.g., 6, 12, 24 hours).

Western Blot Analysis for Protein Degradation
  • Cell Lysis: After treatment, harvest cells by centrifugation. Wash with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BCR-ABL (or c-Abl) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the protein bands using image analysis software. Normalize the BCR-ABL band intensity to the corresponding loading control band intensity. The DC50 value is calculated as the concentration of the compound that results in a 50% reduction in the normalized BCR-ABL protein level compared to the vehicle-treated control.

Conclusion

The use of a non-binding control is a critical component in the validation of targeted protein degraders like this compound. The comparative data unequivocally demonstrates that the degradation of BCR-ABL is dependent on the specific engagement of both the target protein and the E3 ligase by the Sniper molecule. This rigorous approach provides strong evidence for the on-target activity of this compound, supporting its potential as a selective therapeutic agent.

References

Unveiling the Kinase Selectivity of Sniper(abl)-019: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of Sniper(abl)-019, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). Given that this compound utilizes the multi-kinase inhibitor Dasatinib as its binding moiety for BCR-ABL, its selectivity profile is intrinsically linked to that of its parent inhibitor.[1][2][3] This document presents a comparative analysis of the kinase binding profile of Dasatinib, serving as a surrogate for the cross-reactivity of this compound, and details the experimental methodologies used to determine kinase selectivity.

Understanding the Target: BCR-ABL and the Rationale for Targeted Degradation

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[4] While tyrosine kinase inhibitors (TKIs) like Dasatinib have revolutionized CML treatment, they primarily function by occupying the active site of the kinase. Targeted protein degraders, such as this compound, offer an alternative therapeutic strategy by inducing the ubiquitination and subsequent proteasomal degradation of the target protein, potentially leading to a more profound and durable response.

Cross-reactivity Profiling of the Dasatinib Warhead

The cross-reactivity of this compound is largely dictated by the binding profile of its Dasatinib component. Dasatinib is a potent inhibitor of BCR-ABL but is also known to engage with a number of other kinases.[5][6][7] Understanding this off-target engagement is critical for predicting potential side effects and for the development of more selective therapies.

A summary of the dissociation constants (Kd) for Dasatinib against a panel of selected kinases is presented in the table below. This data, generated through comprehensive kinome scanning, highlights the potent activity against ABL1 and also reveals significant interactions with SRC family kinases and other important signaling molecules.

Kinase TargetDissociation Constant (Kd) in nMKinase Family
ABL1 < 3 Tyrosine Kinase
SRC < 3 Tyrosine Kinase (Src family)
LCK< 3Tyrosine Kinase (Src family)
YES1< 3Tyrosine Kinase (Src family)
FYN< 3Tyrosine Kinase (Src family)
KIT13Tyrosine Kinase (Receptor)
PDGFRα18Tyrosine Kinase (Receptor)
PDGFRβ34Tyrosine Kinase (Receptor)
EPHA241Tyrosine Kinase (Receptor)
DDR1-Tyrosine Kinase (Receptor)
BTK-Tyrosine Kinase (Tec family)
TEC-Tyrosine Kinase (Tec family)

Note: The data presented is a compilation from various sources and methodologies. The absence of a specific Kd value (-) indicates that while binding has been reported, a precise dissociation constant was not available in the reviewed literature.

The promiscuous nature of Dasatinib, binding to over 30 tyrosine and serine/threonine kinases, suggests that this compound may also induce the degradation of these off-target kinases.[7] This broad activity could have both therapeutic benefits and potential adverse effects, underscoring the importance of comprehensive selectivity profiling in the development of such degraders.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The determination of a compound's kinase selectivity is a crucial step in drug development. Several robust methods are employed to generate the kind of data presented above. A widely used approach is the competitive binding assay .

Competitive Binding Assay (e.g., KINOMEscan™)

This high-throughput screening method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Library: A comprehensive library of purified, recombinant human kinases is utilized.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition: The kinase of interest is incubated with the test compound (e.g., this compound) at a fixed concentration.

  • Binding: The mixture is then exposed to the immobilized ligand. If the test compound has a high affinity for the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) to measure a DNA tag fused to the kinase or through other sensitive detection methods.

  • Data Analysis: The results are expressed as a percentage of the control (kinase binding in the absence of the test compound). A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

Visualizing the Pathways

To better understand the biological context of this compound's activity and the methods used to characterize it, the following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflow for a competitive binding assay.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: The BCR-ABL signaling cascade, leading to increased cell proliferation and survival.

Kinase_Profiling_Workflow cluster_assay Competitive Binding Assay Test_Compound Test Compound (e.g., this compound) Kinase Kinase Panel Test_Compound->Kinase Incubation Immobilized_Ligand Immobilized Ligand (Solid Support) Kinase->Immobilized_Ligand Competition Quantification Quantification (e.g., qPCR) Immobilized_Ligand->Quantification Data_Analysis Data Analysis (Kd Determination) Quantification->Data_Analysis

Caption: Workflow of a competitive binding assay for kinase profiling.

Conclusion

The cross-reactivity profile of this compound, inferred from the extensive data available for its Dasatinib warhead, reveals a potent inhibitory activity against its primary target, BCR-ABL, as well as a significant number of off-target kinases, particularly from the SRC family. This multi-targeted nature has important implications for both the efficacy and the potential side-effect profile of this degrader. The use of robust and quantitative experimental methods, such as competitive binding assays, is essential for accurately characterizing the selectivity of novel therapeutics like this compound and for guiding the development of next-generation protein degraders with improved precision. Further studies directly profiling the kinase selectivity of the intact this compound molecule will be valuable to confirm and potentially refine these findings.

References

How does the degradation efficiency of Sniper(abl)-019 compare to other degraders?

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, a diverse array of molecules is being developed to eliminate disease-causing proteins. Among these, Sniper(abl)-019 has emerged as a noteworthy degrader of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This guide provides a comparative analysis of the degradation efficiency of this compound against other reported ABL protein degraders, supported by experimental data and detailed methodologies.

Quantitative Comparison of ABL Protein Degraders

The degradation efficiency of protein degraders is commonly quantified by the DC50 value, which represents the concentration of the degrader required to reduce the target protein level by 50%. A lower DC50 value indicates higher potency. The following table summarizes the DC50 values for this compound and other prominent ABL degraders.

DegraderTarget BinderE3 Ligase LigandDC50Cell LineReference
This compound DasatinibMV-1 (IAP)0.3 µMK562[1]
SNIPER(ABL)-033HG-7-85-01LCL161 derivative (IAP)0.3 µM-[2]
SNIPER(ABL)-039DasatinibLCL161 derivative (IAP)10 nMK562[2][3]
SNIPER(ABL)-024GNF5LCL161 derivative (IAP)5 µM-[2]
SNIPER(ABL)-058ImatinibLCL161 derivative (IAP)10 µM-[2]
SNIPER(ABL)-044HG-7-85-01Bestatin (IAP)10 µM-[4]
SNIPER(ABL)-013GNF5Bestatin (IAP)20 µM-[1]
SNIPER(ABL)-049ImatinibBestatin (IAP)100 µM-[1]
SIAIS178DasatinibVHL Ligand10.1 nMK562

Mechanism of Action: SNIPER Technology

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). SNIPERs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, the ABL kinase domain via the Dasatinib warhead) and another ligand that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP) family. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

SNIPER_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BCR_ABL BCR-ABL Protein Sniper This compound BCR_ABL->Sniper IAP IAP E3 Ligase Sniper->IAP Ub Ubiquitin BCR_ABL_Sniper_IAP BCR-ABL :: Sniper :: IAP Proteasome Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades BCR_ABL_Sniper_IAP->Ub Ubiquitination BCR_ABL_Sniper_IAP->Proteasome Targeted for Degradation

Figure 1. Mechanism of Action of this compound.

Experimental Protocols

The determination of DC50 values for ABL protein degraders typically involves the following experimental workflow:

Experimental_Workflow cluster_Antibodies Key Reagents A 1. Cell Culture (e.g., K562 cells) B 2. Treatment (Varying concentrations of degrader) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting D->E F 6. Densitometry Analysis E->F Image Acquisition Antibodies Primary Antibodies: - Anti-ABL - Anti-GAPDH (Loading Control) Secondary Antibody: - HRP-conjugated E->Antibodies G 7. DC50 Calculation F->G Data Analysis

Figure 2. Experimental workflow for DC50 determination.
Detailed Methodology for DC50 Determination

  • Cell Culture: Human CML K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well. The following day, cells are treated with a serial dilution of the degrader compound (e.g., from 0.01 nM to 10 µM) or DMSO as a vehicle control for a specified period, typically 24 hours.

  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris.

  • Protein Quantification: The total protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) protein assay.

  • Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for ABL protein. An antibody against a housekeeping protein, such as GAPDH or β-actin, is used as a loading control. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Densitometry Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

  • DC50 Calculation: The relative ABL protein levels are normalized to the loading control and then to the vehicle-treated control. The DC50 value is calculated by plotting the percentage of ABL protein degradation against the logarithm of the degrader concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Concluding Remarks

This compound demonstrates potent degradation of the BCR-ABL protein with a DC50 of 0.3 µM.[1] When compared to other ABL degraders, its efficiency is notable, although some compounds like SNIPER(ABL)-039 and SIAIS178 have shown even lower DC50 values in the nanomolar range. It is important to note that direct comparisons of DC50 values across different studies should be made with caution, as experimental conditions can vary. The choice of the target binder, the E3 ligase ligand, and the linker all play crucial roles in determining the degradation efficiency of these molecules. The provided experimental protocol offers a standardized framework for the evaluation and comparison of novel ABL protein degraders.

References

A Comparative Analysis of the Therapeutic Window: Sniper(abl)-019 vs. Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic profiles of Sniper(abl)-019, a novel BCR-ABL protein degrader, and nilotinib, a second-generation tyrosine kinase inhibitor (TKI). By examining their distinct mechanisms of action, preclinical efficacy, and safety profiles, this document aims to offer valuable insights for researchers in the field of targeted cancer therapy.

Executive Summary

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL tyrosine kinase. While TKIs like nilotinib have revolutionized CML treatment, challenges such as drug resistance and off-target toxicities persist. This compound represents a new therapeutic modality, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), which induces the degradation of the BCR-ABL oncoprotein rather than just inhibiting its kinase activity. This fundamental difference in their mechanism of action holds the potential for a wider therapeutic window for this compound, characterized by enhanced efficacy and reduced off-target effects. This guide will delve into the available preclinical data to evaluate this hypothesis.

Mechanism of Action

Nilotinib: A potent inhibitor of the BCR-ABL kinase, nilotinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by BCR-ABL.[1]

This compound: This heterobifunctional molecule is composed of a ligand that binds to the BCR-ABL protein (in this case, derived from the TKI dasatinib) and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows a single molecule of this compound to trigger the degradation of multiple BCR-ABL protein molecules.

cluster_0 Nilotinib: Kinase Inhibition cluster_1 This compound: Protein Degradation BCR-ABL (Active) BCR-ABL (Active) BCR-ABL (Inactive) BCR-ABL (Inactive) Downstream Signaling Downstream Signaling BCR-ABL (Active)->Downstream Signaling ATP Nilotinib Nilotinib Nilotinib->BCR-ABL (Active) Binds ATP Pocket Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation BCR-ABL_S BCR-ABL Ternary Complex BCR-ABL : this compound : IAP This compound This compound This compound->BCR-ABL_S Binds IAP E3 Ligase IAP E3 Ligase This compound->IAP E3 Ligase Recruits Ubiquitinated BCR-ABL Ubiquitinated BCR-ABL Ternary Complex->Ubiquitinated BCR-ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated BCR-ABL->Proteasome Degraded BCR-ABL Degraded Peptides Proteasome->Degraded BCR-ABL

Figure 1: Mechanisms of Action

Preclinical Efficacy and Potency

A direct comparison of the therapeutic window requires an evaluation of both efficacy and toxicity. While comprehensive head-to-head preclinical studies are not yet available, we can analyze existing data for each compound.

ParameterThis compound & AnalogsNilotinibReference
In Vitro Potency (BCR-ABL) DC50 = 0.3 µM (this compound) DC50 = 10 nM (SNIPER(ABL)-39) DC50 = 8.5 nM (SIAIS178)IC50 = 20-50 times more inhibitory than imatinib in sensitive cell lines[2][3][4]
In Vitro Antiproliferative Activity (K562 cells) IC50 ~10 nM (SNIPER(ABL)-39) IC50 = 24 nM (SIAIS178)Not explicitly stated in the provided results, but potent.[3]
In Vivo Efficacy (K562 Xenograft) Dose-dependent tumor regression (SIAIS178 at 5, 15, and 45 mg/kg, i.p.)Dose-dependent tumor growth inhibition[5]

Note: DC50 refers to the concentration required to degrade 50% of the target protein, while IC50 is the concentration that inhibits 50% of a biological function (e.g., cell proliferation).

Preclinical Pharmacokinetics

The pharmacokinetic profiles of these molecules are crucial for determining their therapeutic window.

ParameterDasatinib-based Degrader (SIAIS178)Nilotinib (in mice)Reference
Administration Route Intraperitoneal (i.p.), Intravenous (i.v.)Oral, Intravenous (i.v.)[5][6]
Tmax Not explicitly stated~30 minutes (oral)[6]
Cmax 30 nM (15 mg/kg, i.p.) 1165.2 nM (2 mg/kg, i.v.)~18 µg/mL (10 mg/kg, oral) which is approximately 34 µM[1][6]
Half-life (t1/2) 12.35 hours (i.p.) 3.82 hours (i.v.)2.94 hours (oral)[1][6]
Oral Bioavailability Not available for SIAIS178, but another degrader (UBX-362) is orally administered in ongoing studies.50%[5][6]

Preclinical Toxicity and Therapeutic Window

A wider therapeutic window is anticipated for this compound due to its targeted protein degradation mechanism, which may reduce the off-target effects associated with sustained kinase inhibition.

Nilotinib: Preclinical toxicology studies in rats, dogs, and monkeys have identified the liver, heart, and pancreas as target organs for toxicity. A significant concern with nilotinib is cardiotoxicity, specifically QTc interval prolongation, which has been observed in both preclinical and clinical settings. The maximum tolerated dose (MTD) has been established in preclinical models, allowing for the calculation of a therapeutic index.

This compound and Analogs: Formal toxicology studies and MTD determination for this compound or its more potent analogs are not yet publicly available. However, in vivo efficacy studies with the dasatinib-based degrader SIAIS178 reported that the tested doses (up to 45 mg/kg) were well-tolerated, with no significant impact on animal weight.[5] This suggests a favorable initial safety profile. The targeted nature of protein degradation could potentially lead to a reduction in the off-target effects seen with nilotinib, which requires continuous high concentrations for kinase inhibition.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a density of 5 x 10^3 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or nilotinib for 48 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 0.5-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the drug that inhibits cell growth by 50% (IC50).

Western Blot for BCR-ABL Degradation
  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the extent of BCR-ABL degradation.

cluster_0 In Vitro Evaluation Workflow cluster_1 In Vivo Evaluation Workflow Cell Culture CML Cell Lines (e.g., K562) Compound Treatment Treat with this compound or Nilotinib Cell Culture->Compound Treatment Cell Viability Assay MTS Assay (Determine IC50) Compound Treatment->Cell Viability Assay Protein Extraction Cell Lysis & Protein Quantification Compound Treatment->Protein Extraction Western Blot Western Blot for BCR-ABL (Determine DC50) Protein Extraction->Western Blot Xenograft Model Implant K562 cells into mice Drug Administration Administer this compound analog or Nilotinib Xenograft Model->Drug Administration Tumor Measurement Monitor Tumor Volume Drug Administration->Tumor Measurement Toxicity Assessment Monitor Body Weight & Clinical Signs Drug Administration->Toxicity Assessment PK/PD Analysis Pharmacokinetic & Pharmacodynamic Analysis Drug Administration->PK/PD Analysis

Figure 2: Experimental Workflows

Discussion and Future Directions

The available preclinical data suggests that this compound and its more potent analogs represent a promising therapeutic strategy for CML. Their novel mechanism of inducing BCR-ABL degradation offers the potential for improved efficacy and a wider therapeutic window compared to kinase inhibitors like nilotinib. The high in vitro potency and initial in vivo efficacy data of dasatinib-based degraders are encouraging.

  • Formal preclinical toxicology studies to determine the Maximum Tolerated Dose (MTD) and identify any potential on- or off-target toxicities of this compound and its analogs.

  • Comprehensive pharmacokinetic studies to evaluate the oral bioavailability and metabolic stability of these degraders.

  • Head-to-head in vivo efficacy and toxicity studies directly comparing this compound with nilotinib in relevant CML models.

  • Investigation into mechanisms of resistance to BCR-ABL degraders.

References

A Tale of Two TKI Strategies: Asciminib and Sniper(abl)-019 in the Face of the T315I Gatekeeper Mutation

Author: BenchChem Technical Support Team. Date: November 2025

A Side-by-Side Analysis for Researchers and Drug Development Professionals

The T315I mutation in the BCR-ABL1 kinase domain remains a formidable challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most ATP-competitive tyrosine kinase inhibitors (TKIs). In the quest to overcome this hurdle, innovative therapeutic strategies have emerged. This guide provides a detailed side-by-side analysis of two distinct approaches: asciminib, a first-in-class allosteric inhibitor, and Sniper(abl)-019, a targeted protein degrader. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Executive Summary

Asciminib and this compound represent two different philosophies in targeting the recalcitrant T315I mutant of BCR-ABL1. Asciminib circumvents the mutated ATP-binding site by targeting an allosteric pocket, effectively inhibiting the kinase activity of the T315I mutant.[1][2][3][4] In contrast, this compound, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), is designed to induce the degradation of the BCR-ABL1 protein.[5][6][7] However, its efficacy against the T315I mutant is compromised because it relies on the TKI dasatinib to bind to BCR-ABL1, a binding that is prevented by the T315I mutation.[8][9] This fundamental difference in their interaction with the T315I mutant protein dictates their starkly contrasting activities against this clinically significant resistance mechanism.

Mechanism of Action

Asciminib: The Allosteric Approach

Asciminib is an oral, potent, and selective allosteric inhibitor of the BCR-ABL1 kinase.[1] Unlike traditional TKIs that compete with ATP for the kinase's active site, asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[1][4] This binding induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, locking the protein in an inactive state.[1] Crucially, this allosteric binding site is distant from the ATP-binding pocket and is not affected by the T315I mutation, thus preserving asciminib's inhibitory activity against this resistant form of BCR-ABL1.[2][3]

This compound: The Targeted Degradation Strategy

This compound is a heterobifunctional molecule designed to eliminate the BCR-ABL1 protein altogether.[5][7] It is a chimaera that links the ABL1 kinase inhibitor dasatinib to a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which are components of the E3 ubiquitin ligase machinery.[5][10] The dasatinib moiety of this compound is intended to bind to the ATP-binding site of BCR-ABL1, while the IAP ligand recruits the E3 ligase. This proximity is designed to trigger the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[5][10] However, the efficacy of this mechanism is contingent on the initial binding of dasatinib to BCR-ABL1.

Performance Against T315I Mutation: A Head-to-Head Comparison

The key differentiator between asciminib and this compound lies in their ability to counteract the T315I mutation.

Asciminib: Clinical and preclinical data consistently demonstrate asciminib's potent activity against CML with the T315I mutation.[2][3][11] It has received regulatory approval for the treatment of adult patients with Ph+ CML in chronic phase with the T315I mutation.[1]

This compound: The reliance of this compound on dasatinib for BCR-ABL1 recognition is its critical vulnerability in the context of the T315I mutation. The T315I mutation sterically hinders the binding of dasatinib to the ATP-binding site. Consequently, dasatinib-based PROTACs and SNIPERs, including this compound, are ineffective at degrading the BCR-ABL1 T315I mutant protein.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for asciminib and this compound.

Compound Target Cell Line Assay IC50 / DC50 Reference
Asciminib BCR-ABL1T315IBa/F3Cell Proliferation~4-5 fold increase in exposure required compared to other mutations[2]
BCR-ABL1WTK562Cell Proliferation-
This compound BCR-ABL1WT-Protein DegradationDC50: 0.3 µM
BCR-ABL1T315I-Protein DegradationIneffective[8][9]

Note: Specific IC50 values for asciminib against T315I can vary between studies and assay conditions. The provided data indicates a manageable increase in the required concentration for inhibition compared to non-mutated forms.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

BCR_ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibitor_Mechanisms cluster_asciminib Asciminib Mechanism cluster_sniper This compound Mechanism Asciminib Asciminib Myristoyl_Pocket Myristoyl Pocket Asciminib->Myristoyl_Pocket Binds to BCR_ABL1_T315I_A BCR-ABL1 (T315I) Myristoyl_Pocket->BCR_ABL1_T315I_A Part of Inactive_Conformation Inactive Conformation BCR_ABL1_T315I_A->Inactive_Conformation Forced into Sniper This compound Dasatinib_moiety Dasatinib Moiety Sniper->Dasatinib_moiety IAP_ligand IAP Ligand Sniper->IAP_ligand ATP_Site_Blocked ATP Site (T315I) Binding Blocked Dasatinib_moiety->ATP_Site_Blocked Fails to bind IAP IAP E3 Ligase IAP_ligand->IAP BCR_ABL1_T315I_S BCR-ABL1 (T315I) Degradation No Degradation BCR_ABL1_T315I_S->Degradation ATP_Site_Blocked->BCR_ABL1_T315I_S Part of Experimental_Workflow cluster_assays Experimental Assays start Start cell_culture Culture Ba/F3-BCR-ABL1-T315I cells start->cell_culture treatment Treat cells with Asciminib or this compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay kinase_assay In Vitro Kinase Assay treatment->kinase_assay western_blot Western Blot treatment->western_blot data_analysis Data Analysis (IC50 / DC50 determination) proliferation_assay->data_analysis kinase_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.